8(14)-Abietenic acid
Description
Structure
2D Structure
Properties
CAS No. |
19407-37-5 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(1R,4aR,4bS,7S,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-14,16-17H,5-11H2,1-4H3,(H,21,22)/t14-,16+,17-,19-,20-/m1/s1 |
InChI Key |
BTAURFWABMSODR-NZODBCNPSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C |
Canonical SMILES |
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 8(14)-Abietenic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 8(14)-Abietenic acid, an abietane diterpenoid. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes comparative data for structurally related and well-characterized resin acids: abietic acid, dehydroabietic acid, and palustric acid. This information is intended to provide a valuable contextual framework for researchers and professionals in drug development and related scientific fields.
General and Physicochemical Properties
This compound is a diterpenoid carboxylic acid with the molecular formula C₂₀H₃₂O₂. Its structure features a tricyclic system characteristic of abietane diterpenes, with a double bond at the 8(14) position. The physicochemical properties of a compound are critical for its characterization, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.
The following tables summarize the available quantitative data for this compound and its related compounds.
Table 1: General Properties of this compound and Related Compounds
| Property | This compound | Abietic Acid | Dehydroabietic Acid | Palustric Acid |
| Molecular Formula | C₂₀H₃₂O₂ | C₂₀H₃₀O₂ | C₂₀H₂₈O₂ | C₂₀H₃₀O₂ |
| Molecular Weight ( g/mol ) | 304.47 | 302.45 | 300.44 | 302.45 |
| CAS Number | 19407-37-5 | 514-10-3 | 1740-19-8 | 1945-53-5 |
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Abietic Acid | Dehydroabietic Acid | Palustric Acid |
| Melting Point (°C) | Data not available | 139–142[1] | 166–167 or 174-176[2][3] | 162–167[4] |
| Boiling Point (°C) | 422.5 ± 34.0 (Predicted) | ~440[1] | 394.13 (Rough Estimate)[2] | Data not available |
| Density (g/cm³) | 1.04 ± 0.1 (Predicted) | 1.06 | 1.058[2] | Data not available |
| pKa | Data not available | 7.62[5][6] | Data not available | Data not available |
| LogP | 5.43 | Data not available | 6.35[2] | 4.5 |
| Water Solubility | Very low (predicted) | Insoluble[1] | 2.20e-05 M[2] | 2.41 mg/L[7] |
| Solubility in Organic Solvents | Soluble (predicted) | Soluble in alcohols, acetone, ethers[1] | Soluble in organic solvents[8] | Soluble in polar organic solvents[7] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl proton, methyl groups, and the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The methyl groups would appear as singlets in the upfield region. The isopropyl group protons would present as a doublet and a septet or multiplet.
-
¹³C-NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbon (typically in the range of 170-185 ppm), the sp² hybridized carbons of the double bond (around 120-140 ppm), and the various sp³ hybridized carbons of the tricyclic system and the isopropyl group.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band from the carbonyl of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
-
C-H stretching bands for the sp³ and sp² hybridized carbons.
-
A C=C stretching band for the double bond, which is expected to be of medium intensity.
2.3. Mass Spectrometry (MS)
In mass spectrometry, this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group, water, and fragmentation of the tricyclic ring system. Analysis of resin acids is often performed by gas chromatography-mass spectrometry (GC-MS), frequently after derivatization to their methyl esters.
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physicochemical properties of diterpenoid carboxylic acids like this compound.
3.1. Determination of Melting Point
The melting point can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the purified, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of high purity.
3.2. Determination of Solubility
The solubility of this compound in various solvents can be determined using the static equilibrium method.
-
Procedure: An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
3.3. Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water/ethanol).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
3.4. Spectroscopic Analysis
-
NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
IR Spectroscopy: A small amount of the sample is analyzed as a thin film on a salt plate (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Mass Spectrometry: For GC-MS analysis, the sample may be derivatized to its methyl ester. The derivatized or underivatized sample is injected into the GC-MS system. For Electrospray Ionization (ESI) MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.
Biological Activity
Preliminary studies have indicated that this compound exhibits biological activities, including antibacterial and insecticidal properties. These activities are common among abietane diterpenoids and suggest potential applications in the development of new therapeutic or agrochemical agents. Further research is warranted to fully elucidate the mechanisms of action and the spectrum of activity of this compound.
This guide serves as a foundational resource for researchers and professionals interested in this compound. While there are gaps in the experimentally determined data for this specific molecule, the provided information on its predicted properties, comparative data from related compounds, and detailed experimental protocols offer a solid starting point for further investigation and characterization.
References
- 1. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Abietane Diterpenoids from the Bark of Cryptomeria japonica and Their Antifungal Activities against Wood Decay Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diterpene Resin Acids and Olefins in Calabrian Pine (Pinus nigra subsp. laricio (Poiret) Maire) Oleoresin: GC-MS Profiling of Major Diterpenoids in Different Plant Organs, Molecular Identification and Expression Analysis of Diterpene Synthase Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Biosynthesis of 8(14)-Abietenic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of 8(14)-abietenic acid, a significant abietane diterpenoid found in various plant species, particularly conifers. The pathway commences with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of cyclization and oxidation reactions catalyzed by specific classes of enzymes. This document details the key enzymatic steps, intermediate compounds, and the regulatory mechanisms governing the production of this specialized metabolite. It further presents a compilation of quantitative data, detailed experimental protocols for pathway elucidation, and visual representations of the core biochemical processes to facilitate a comprehensive understanding for researchers in natural product chemistry, plant biology, and drug discovery.
Introduction
Abietane diterpenoids are a diverse class of natural products with a wide range of biological activities, making them attractive targets for pharmaceutical and biotechnological applications. Among these, this compound serves as a key intermediate in the biosynthesis of various bioactive diterpenoids and possesses intrinsic biological properties. Understanding its biosynthetic pathway is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This guide synthesizes the current knowledge on the enzymatic machinery and molecular transformations leading to the formation of this compound in plants.
The Core Biosynthetic Pathway
The biosynthesis of this compound originates from the central isoprenoid pathway, which provides the precursor geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into two major stages: the cyclization of GGPP to form the abietadiene skeleton and the subsequent oxidation of this hydrocarbon intermediate.
From GGPP to Abietadiene: The Role of Diterpene Synthases
The initial committed step in abietane biosynthesis is the cyclization of the linear C20 precursor, GGPP, into a complex tricyclic diterpene olefin. This transformation is catalyzed by a bifunctional enzyme known as abietadiene synthase. The reaction proceeds in two distinct steps, each occurring at a separate active site within the single polypeptide chain:
-
Protonation-initiated cyclization: GGPP is first converted to a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).
-
Ionization-initiated cyclization: The (+)-CPP intermediate then undergoes a second cyclization and rearrangement to yield a mixture of abietadiene isomers. The primary product of this reaction is typically a mixture of levopimaradiene, neoabietadiene, and abietadiene, with abieta-7,13-diene often being a major component[1].
Oxidation of Abietadiene to this compound: The Cytochrome P450s
The conversion of the abietadiene hydrocarbon skeleton to the corresponding carboxylic acid is accomplished through a series of oxidative reactions catalyzed by cytochrome P450-dependent monooxygenases (CYPs)[2][3][4][5]. Specifically, members of the CYP720B family have been identified as key players in the oxidation of diterpene olefins in conifers[1][2][3][4][6].
While the precise abietadiene isomer that serves as the direct precursor for this compound is not definitively established in all species, it is hypothesized that an isomer such as abieta-8(14)-diene undergoes oxidation at the C-18 methyl group. This oxidation is a three-step process, converting the methyl group first to a hydroxyl group (abietadienol), then to an aldehyde (abietadienal), and finally to a carboxylic acid (abietenic acid)[5]. Enzymes like CYP720B1 (also known as PtAO) from loblolly pine have demonstrated the ability to catalyze these sequential oxidations on various abietadiene-type substrates[3][5]. The regioselectivity of different CYP720B enzymes likely determines the specific abietane acid profile in a particular plant species.
Quantitative Data
The abundance of this compound and other resin acids can vary significantly between plant species, tissues, and in response to environmental stimuli. The following table summarizes representative quantitative data for abietane diterpene acids in select pine species. It is important to note that "abietic acid" in some studies may refer to a mixture of isomers, including this compound, or may be the most abundant isomer present.
| Plant Species | Tissue | Compound | Concentration (mg/g dry weight) | Reference |
| Pinus nigra subsp. laricio | Leader Stem | Abietic acid type | ~15 | [7] |
| Pinus nigra subsp. laricio | Interwhorl Stem | Abietic acid type | ~10 | [7] |
| Pinus nigra subsp. laricio | Needles (young) | Abietic acid type | ~5 | [7] |
| Pinus pinaster | Rosin | Abietic acid | 150 - 250 | [8] |
| Pinus pinaster | Rosin | Dehydroabietic acid | 200 - 350 | [8] |
| Pinus pinaster | Rosin | Neoabietic acid | 50 - 150 | [8] |
Note: The term "Abietic acid type" may encompass a mixture of abietane-type resin acids. The data presented are illustrative and can vary based on analytical methods and sample conditions.
Experimental Protocols
Extraction and Quantitative Analysis of Diterpene Resin Acids by GC-MS
This protocol outlines a general method for the extraction and quantification of diterpene resin acids from plant tissues, adapted from methodologies described in the literature[7][9][10].
4.1.1. Materials and Reagents
-
Plant tissue (e.g., needles, stem)
-
Liquid nitrogen
-
Mortar and pestle or grinder
-
Methyl tert-butyl ether (MTBE)
-
Methanol (MeOH)
-
Water
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diazomethane or (Trimethylsilyl)diazomethane for derivatization
-
Internal standard (e.g., methyl heptadecanoate)
-
Gas chromatograph-mass spectrometer (GC-MS)
4.1.2. Extraction Procedure
-
Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder.
-
Weigh approximately 100 mg of the powdered tissue into a glass tube.
-
Add 2 mL of a 2:1 (v/v) mixture of MTBE and MeOH.
-
Add a known amount of internal standard.
-
Vortex the mixture for 30 minutes at room temperature.
-
Add 0.5 mL of water and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic phase to a new glass tube.
-
Wash the aqueous phase with 1 mL of MTBE, vortex, centrifuge, and combine the organic phases.
-
Dry the combined organic phase over anhydrous Na₂SO₄.
-
Evaporate the solvent under a stream of nitrogen.
4.1.3. Derivatization
-
To the dried extract, add an ethereal solution of diazomethane or a solution of (trimethylsilyl)diazomethane in hexane/diethyl ether until a persistent yellow color is observed. This step methylates the carboxylic acid groups, making the compounds more volatile for GC analysis.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Evaporate the excess derivatizing agent and solvent under a gentle stream of nitrogen.
-
Re-dissolve the derivatized sample in a known volume of hexane for GC-MS analysis.
4.1.4. GC-MS Analysis
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.
-
Quantification: Based on the peak area of the methyl ester of this compound relative to the internal standard, using a calibration curve generated with an authentic standard.
Heterologous Expression and Functional Characterization of a Candidate CYP720B in Yeast
This protocol describes the heterologous expression of a candidate plant cytochrome P450 gene in Saccharomyces cerevisiae and subsequent functional characterization.
4.2.1. Materials and Reagents
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent S. cerevisiae cells (e.g., WAT11 strain, which expresses an Arabidopsis CPR)
-
Yeast transformation kit
-
Synthetic complete medium lacking uracil (SC-Ura) with glucose or galactose
-
Substrate (e.g., a specific abietadiene isomer)
-
Microsome isolation buffer
-
NADPH
-
Cytochrome P450 reductase (if not provided by the yeast strain)
4.2.2. Procedure
-
Cloning: Clone the full-length open reading frame of the candidate CYP720B gene into the yeast expression vector under the control of a galactose-inducible promoter (e.g., GAL1).
-
Yeast Transformation: Transform the expression construct into competent S. cerevisiae cells using a standard lithium acetate method. Select for transformants on SC-Ura plates containing glucose.
-
Expression:
-
Grow a starter culture of the transformed yeast in SC-Ura medium with 2% glucose overnight.
-
Inoculate a larger culture in SC-Ura with 2% raffinose and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induce protein expression by adding galactose to a final concentration of 2% and continue to grow for 24-48 hours at a lower temperature (e.g., 20-25 °C) to enhance protein folding.
-
-
In Vivo Assay:
-
To the induced yeast culture, add the abietadiene substrate (e.g., dissolved in a small amount of detergent or cyclodextrin to aid solubility).
-
Incubate for a further 24-48 hours.
-
Extract the culture medium and yeast cells with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by GC-MS to identify the oxidized products.
-
-
In Vitro Assay (Microsomal Preparation):
-
Harvest the induced yeast cells by centrifugation.
-
Prepare microsomes by disrupting the cells (e.g., with glass beads) in a suitable buffer and performing differential centrifugation.
-
Resuspend the microsomal pellet in a storage buffer.
-
Set up an in vitro reaction containing the isolated microsomes, the abietadiene substrate, and an NADPH-regenerating system in a suitable buffer.
-
Incubate the reaction at 30 °C for 1-2 hours.
-
Extract the reaction mixture with an organic solvent and analyze by GC-MS.
-
Conclusion
The biosynthesis of this compound is a multi-step process involving the coordinated action of diterpene synthases and cytochrome P450 monooxygenases. While the general framework of this pathway is understood, further research is needed to elucidate the specific enzymes and their substrate preferences in different plant species. The protocols and data presented in this guide provide a foundation for researchers to investigate this pathway in greater detail, with the ultimate goal of leveraging this knowledge for the production of valuable bioactive compounds. The continued exploration of the CYP720B family and other related enzymes will undoubtedly reveal more intricacies of diterpenoid biosynthesis and open new avenues for metabolic engineering and drug development.
References
- 1. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Loblolly pine abietadienol/abietadienal oxidase PtAO (CYP720B1) is a multifunctional, multisubstrate cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. dspace.unitus.it [dspace.unitus.it]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Differences and Isomeric Relationship of 8(14)-Abietenic Acid and Abietic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of 8(14)-abietenic acid and abietic acid, two closely related abietane diterpenoids. The focus is on their structural distinctions, physicochemical properties, and the methodologies for their synthesis and characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Core Structural Differences
Abietic acid and this compound are structural isomers, sharing the same molecular formula (C₂₀H₃₀O₂) but differing in the location of their double bonds within the tricyclic diterpenoid framework. This seemingly minor variation in structure can lead to significant differences in their chemical reactivity and biological activity.
Abietic acid is characterized by a conjugated diene system with double bonds at the C7-C8 and C13-C14 positions. In contrast, This compound possesses a single endocyclic double bond at the C8-C14 position. This distinction is crucial as the conjugated system in abietic acid influences its electronic properties and susceptibility to certain chemical reactions, such as oxidation.
Below are the chemical structures of both compounds, visualized to highlight their isomeric relationship.
Physicochemical Properties
The difference in the placement and conjugation of double bonds impacts the physicochemical properties of these molecules. While comprehensive experimental data for this compound is less abundant in the literature compared to the more common abietic acid, a summary of known and computed properties is presented below.
| Property | Abietic Acid | This compound |
| Molecular Formula | C₂₀H₃₀O₂[1] | C₂₀H₃₀O₂ |
| Molar Mass | 302.45 g/mol [1] | 302.45 g/mol |
| IUPAC Name | (1R,4aR,4bR,10aR)-1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid[1] | (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid |
| CAS Number | 514-10-3[1] | 19407-37-5 |
| Melting Point | 172-175 °C | Data not readily available |
| Boiling Point | Decomposes | Data not readily available |
| Solubility | Soluble in alcohols, acetone, and ethers; insoluble in water. | Presumed similar to abietic acid |
| pKa | ~7.6 (in 50% ethanol) | Data not readily available |
Experimental Protocols
Isomerization of Abietic Acid to Other Resin Acids
The isomerization of abietane-type resin acids is a common process, often catalyzed by acid or heat. A general procedure for the acid-catalyzed isomerization of resin acids in rosin, which can lead to the formation of abietic acid from other isomers, is described below. A similar principle can be applied to study the isomerization of abietic acid itself.
Objective: To induce the isomerization of abietane-type resin acids within rosin to yield a mixture enriched in abietic acid.
Materials:
-
Rosin (e.g., from Pinus massoniana)
-
Glacial acetic acid
-
Macroporous strong acidity cation exchange resin
-
Ethanol (95%)
-
Three-necked flask
-
Water bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Into a 500 mL three-necked flask, introduce 100 g of rosin and 200 mL of glacial acetic acid.
-
Heat the mixture to 70 °C in a water bath with continuous stirring until the rosin is completely dissolved.
-
Add 30 g of a macroporous strong acidity cation exchange resin to the solution.
-
Maintain the reaction at 70 °C with stirring for 4 hours.
-
After the reaction period, filter the hot mixture to remove the cation exchange resin.
-
Allow the filtrate to cool to room temperature overnight to facilitate the crystallization of abietic acid.
-
Collect the crude abietic acid crystals by filtration.
-
Recrystallize the crude product from aqueous ethanol to obtain purified abietic acid.
This process illustrates the dynamic equilibrium that exists between different abietane isomers under acidic conditions.
Spectroscopic Characterization
The structural differences between abietic acid and this compound can be unequivocally determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
3.2.1. NMR Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum of abietic acid, the protons of the conjugated diene system give rise to characteristic signals in the olefinic region. In contrast, the spectrum of this compound would show signals corresponding to the vinylic proton at C14 and the allylic protons adjacent to the C8-C14 double bond.
-
¹³C NMR: The ¹³C NMR spectra would also show distinct differences. Abietic acid will have four sp² carbon signals for the conjugated diene, while this compound will only have two sp² carbon signals for the C8-C14 double bond.
3.2.2. IR Spectroscopy
The IR spectrum of both compounds will show a strong absorption band for the carboxylic acid C=O stretch (typically around 1690-1710 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹). Differences may be observed in the C=C stretching region (around 1600-1680 cm⁻¹) due to the presence of a conjugated diene in abietic acid versus an isolated double bond in this compound.
Biological Activity and Signaling Pathways
While both abietic acid and its derivatives have been investigated for a range of biological activities, direct comparative studies between abietic acid and this compound are limited. However, the existing literature on abietane diterpenes suggests that the position and nature of the double bonds can significantly influence their biological effects.
Abietic acid has been reported to possess anti-inflammatory, and cytotoxic activities.[2][3] The anti-inflammatory effects of abietic acid have been linked to the inhibition of pro-inflammatory mediators.[2] Studies on various abietane diterpenes have shown that they can modulate inflammatory pathways. For instance, some abietanes inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3]
The isomerization of the double bonds in abietic acid has been shown to lead to less active compounds in terms of antitumor activity.[4] This suggests that the conjugated diene system in abietic acid may be important for its cytotoxic effects.
The general anti-inflammatory mechanism of some abietane diterpenes involves the inhibition of key signaling pathways, such as the NF-κB pathway, which is a central regulator of the inflammatory response.
Conclusion
The structural distinction between this compound and abietic acid, centered on the position and conjugation of their double bonds, is a critical determinant of their chemical and biological properties. While abietic acid is well-characterized, further research into the specific properties and biological activities of this compound is warranted to fully understand the structure-activity relationships within this class of diterpenoids. The experimental protocols and comparative data presented in this guide provide a foundation for future investigations into these and other related natural products.
References
- 1. Abietic Acid | C20H30O2 | CID 10569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxidation products of abietic acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uv.es [uv.es]
An In-depth Technical Guide to the Crystalline Structure of 8(14)-Abietenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(14)-Abietenic acid is an abietane diterpenoid, a class of organic compounds characterized by a distinctive tricyclic structure. These compounds are of significant interest to the scientific community, particularly for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and cytotoxic properties. A thorough understanding of the three-dimensional arrangement of atoms in the crystalline state of this compound is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel drug candidates.
This technical guide provides a comprehensive overview of the crystalline structure of this compound. Due to the current absence of a publicly available crystal structure for this compound, this guide will leverage the crystallographic data of its close structural analog, dehydroabietic acid, to provide valuable insights. The methodologies for crystallographic analysis and relevant biological pathways are also detailed.
Crystalline Structure Analysis
As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of dehydroabietic acid, a closely related abietane diterpenoid, has been determined and serves as an excellent proxy for understanding the likely solid-state conformation of this compound. Dehydroabietic acid shares the same tricyclic core and differs primarily in the pattern of unsaturation within the C-ring.
Crystallographic Data of Dehydroabietic Acid (Structural Analog)
The following table summarizes the crystallographic data for dehydroabietic acid, providing key parameters that describe its crystal lattice and molecular geometry.
| Parameter | Value |
| Chemical Formula | C₂₀H₂₈O₂ |
| Molecular Weight | 300.42 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a | 11.738(2) Å |
| b | 11.875(2) Å |
| c | 13.654(3) Å |
| α | 90° |
| β | 107.50(3)° |
| γ | 90° |
| Volume | 1815.1(6) ų |
| Z (Molecules per unit cell) | 4 |
| Radiation Type | Mo Kα |
| Temperature | 293 K |
Experimental Protocols
The following section details a representative experimental protocol for obtaining the crystalline structure of an abietane diterpenoid, based on the successful crystallization and X-ray diffraction analysis of dehydroabietic acid. This methodology can be adapted for the crystallographic study of this compound.
Isolation and Purification
The target compound, this compound, can be isolated from natural sources, such as pine resin, or synthesized from other resin acids like abietic acid.[1] The crude product should be purified to a high degree (>95%) using techniques like column chromatography or recrystallization to be suitable for single crystal growth.
Crystallization
Single crystals of sufficient quality for X-ray diffraction can be grown using various methods. A common approach for resin acids is slow evaporation from a suitable solvent or solvent mixture.
-
Solvent Selection: A range of organic solvents should be screened. For dehydroabietic acid, repeated recrystallization from acetone has proven effective.[1] Other potential solvents include methanol, ethanol, and ethyl acetate.
-
Procedure:
-
Dissolve the purified this compound in a minimal amount of the chosen solvent at room temperature or with gentle heating.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly in a loosely covered container at a constant temperature.
-
Monitor for the formation of well-defined single crystals over several days to weeks.
-
X-ray Data Collection
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Diffractometer: Data is collected using a single-crystal X-ray diffractometer, such as an Enraf–Nonius CAD-4 or a more modern instrument equipped with a CCD or CMOS detector.
-
Radiation: Molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) radiation is typically used.
-
Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles.
Structure Solution and Refinement
-
Data Reduction: The raw diffraction data is processed to obtain a set of unique reflection intensities.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow for Single-Crystal X-ray Crystallography
References
Thermal Stability and Degradation Profile of 8(14)-Abietenic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 8(14)-abietenic acid. Given the limited direct research on this specific isomer, this guide leverages extensive data from its close structural isomer, abietic acid, to infer and predict its behavior under thermal stress. This document outlines potential degradation pathways, identifies probable degradation products, and details the experimental protocols necessary for comprehensive analysis.
Introduction to this compound
This compound is a diterpenoid and a member of the abietane family of organic compounds. Like its more common isomer, abietic acid, it is a component of rosin, the solid fraction of oleoresin from coniferous trees. The stability of such compounds is of critical interest in various industries, including pharmaceuticals, where they may be used as starting materials for synthesis or as excipients. Understanding the thermal stability and degradation profile is crucial for defining storage conditions, predicting shelf-life, and ensuring the safety and efficacy of related products.
Thermal Stability and Degradation Pathways
The thermal degradation of abietane-type acids is significantly influenced by the presence of oxygen. Under oxidative conditions, the degradation is initiated through radical-mediated processes, while under inert atmospheres, isomerization and pyrolysis are the predominant pathways.
Oxidative Degradation
The presence of a double bond in the C-ring of this compound makes it susceptible to oxidation. The proposed primary oxidative degradation pathway, based on studies of abietic acid, involves the formation of a hydroperoxide intermediate. This is followed by a second stage of oxidation at higher temperatures, leading to a complex mixture of products.
The initial phase of oxidation is believed to be a radical-initiated process involving hydrogen abstraction from the unsaturated portions of the molecule. This leads to the formation of hydroperoxides. For abietic acid, the main initial product is 7-hydroperoxy-13-abiet-8(14)-enoic acid[1]. Given the structural similarity, a comparable hydroperoxide is expected to form from this compound.
At elevated temperatures, particularly around the melting point of the acid, a more complex, second-stage oxidation process occurs. This results in a variety of oxidized derivatives, including dehydroabietic acid, palustric acid, and various oxo- and hydroxy-abietenoic acids[1].
Thermal Degradation in an Inert Atmosphere
In the absence of oxygen, the degradation of this compound is expected to proceed through isomerization and pyrolysis. Heat can induce isomerization of the double bond, potentially converting this compound to other isomers like abietic acid or palustric acid. At higher temperatures, pyrolysis would lead to the fragmentation of the molecule, generating a range of smaller volatile compounds.
Quantitative Data on Thermal Stability
| Compound/Parameter | Method | Value | Reference |
| Abietic Acid | |||
| Melting Point | DSC | 450.89 K (177.74 °C) | [2] |
| Molar Fusion Enthalpy | DSC | 19.44 kJ·mol⁻¹ | [2] |
| 7-hydroperoxy-13-abiet-8(14)-enoic acid (Primary Oxidation Product of Abietic Acid) | |||
| Exothermic Onset Temperature (T₀) | DSC | 353.94 K (80.79 °C) | [1] |
| Decomposition Heat (Q_DSC) | DSC | 545.37 J·g⁻¹ | [1] |
Degradation Product Profile
Forced degradation studies on abietic acid have identified a number of oxidation products. It is highly probable that this compound would generate a similar profile of degradants under oxidative stress.
| Degradation Product | Analytical Method for Identification | Reference |
| Dehydroabietic acid | GC-MS | [1] |
| Palustric acid | GC-MS | [1] |
| 7-oxodehydroabietic acid | GC-MS | [1] |
| Neoabietic acid | GC-MS | [1] |
| 7-methoxy-tetradehydroabietic acid | GC-MS | [1] |
| 12-deoxyroyleanone acid | GC-MS | [1] |
| 12-methoxy-abietic acid | GC-MS | [1] |
| Methyl 7α,13β-dihydroxyabiet-8(14)-enoate | Spectroscopy | [2] |
| Methyl 7-oxodehydroabietate | Spectroscopy | [2] |
| 7α,13β-dihydroxyabiet-8(14)-enoic acid | Spectroscopy | [2] |
Experimental Protocols
To perform a comprehensive analysis of the thermal stability and degradation profile of this compound, a series of experiments employing thermal analysis and chromatography techniques are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperatures of this compound.
Methodology:
-
Calibrate the TGA instrument for temperature and mass.
-
Accurately weigh 5-10 mg of purified this compound into a ceramic or aluminum pan.
-
Place the sample in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Conduct the experiment under both an inert atmosphere (nitrogen, 50 mL/min) and an oxidative atmosphere (air, 50 mL/min) in separate runs.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at which significant mass loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and temperatures of any thermal events (e.g., decomposition).
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Accurately weigh 2-5 mg of purified this compound into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected melting and decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min.
-
Conduct the experiment under a nitrogen purge (50 mL/min).
-
Record the heat flow as a function of temperature.
-
Analyze the DSC thermogram to identify endothermic (melting) and exothermic (decomposition) peaks.
Forced Degradation Study and Product Identification by GC-MS
Objective: To identify the degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution and heat at 60 °C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.
-
Thermal Stress (Solid State): Heat a solid sample of this compound at a temperature below its melting point (e.g., 150 °C) for a specified duration.
-
Photostability: Expose the sample solution to UV light (e.g., 254 nm) for a specified duration.
-
-
Sample Analysis (GC-MS):
-
Neutralize the acid and base hydrolyzed samples.
-
Inject an aliquot of each stressed sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program that allows for the separation of potential degradation products (e.g., start at 100 °C, ramp to 280 °C).
-
Identify the degradation products by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Visualizations
Caption: Workflow for Thermal Analysis using TGA and DSC.
References
Chirality and Optical Rotation of 8(14)-Abietenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereochemical properties of 8(14)-Abietenic acid, a significant member of the abietane diterpenoid family. The chirality inherent in its molecular structure gives rise to optical activity, a critical parameter in its chemical and biological characterization. This document outlines the structural basis of its chirality, presents typical experimental methodologies for its analysis, and discusses the principles of its optical rotation.
Molecular Structure and Chirality
This compound, with the systematic IUPAC name (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-(propan-2-yl)-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid, is a tricyclic diterpenoid resin acid. Its rigid, fused ring system contains multiple stereocenters, rendering the molecule chiral. The specific spatial arrangement of substituents at these chiral centers dictates its unique three-dimensional structure and its interaction with plane-polarized light.
The abietane skeleton is a well-characterized feature of many natural products, and the stereochemistry of these compounds is crucial to their biological activity. Abietane diterpenoids are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.
Quantitative Data on Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₂ | PubChem |
| Molecular Weight | 302.5 g/mol | PubChem |
| IUPAC Name | (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-(propan-2-yl)-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | PubChem |
| CAS Number | 19407-37-5 | Vendor Data |
Experimental Protocols
Synthesis of this compound from Abietic Acid (General Procedure)
A common route to this compound involves the isomerization of the more readily available abietic acid. The following is a generalized protocol based on methods for the isomerization of abietic acid.
Materials:
-
Abietic acid
-
Anhydrous solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (e.g., hydrochloric acid, sulfuric acid)
-
Inert gas (e.g., nitrogen, argon)
-
Apparatus for reflux and inert atmosphere reactions
-
Rotary evaporator
-
Crystallization solvents (e.g., acetone, ethanol/water mixtures)
Procedure:
-
Dissolve abietic acid in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of a strong acid.
-
Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or HPLC) to achieve maximum isomerization to the desired product.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system to yield this compound.
Determination of Optical Rotation (General Polarimetry Protocol)
The optical rotation of a chiral compound is measured using a polarimeter. The following is a general procedure adaptable for diterpenoid acids.
Materials and Equipment:
-
Polarimeter
-
Sodium lamp (or other monochromatic light source, typically 589 nm)
-
Polarimeter cell (1 dm path length)
-
High-purity solvent (e.g., ethanol, chloroform)
-
Analytical balance
-
Volumetric flask
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the purified this compound and dissolve it in a specific volume of the chosen high-purity solvent in a volumetric flask to achieve a known concentration (c), typically in g/100 mL.
-
Instrument Calibration: Calibrate the polarimeter using a blank solution (the pure solvent).
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α) at a constant temperature (T).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]_D^T = \frac{100 \times \alpha}{l \times c} where:
-
T is the temperature in degrees Celsius.
-
D refers to the sodium D-line.
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters.
-
c is the concentration in g/100 mL.
-
Visualizations
Caption: Relationship between chirality and optical rotation in this compound.
Caption: General experimental workflow for the synthesis and analysis of this compound.
Conclusion
This compound is a chiral molecule whose stereochemistry is fundamental to its identity and potential biological function. While specific quantitative data on its optical rotation requires experimental determination, the established methodologies for the synthesis and analysis of related abietane diterpenoids provide a clear path for its characterization. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers engaged in the study of this and similar natural products.
Historical Discovery and Initial Studies of 8(14)-Abietenic Acid: A Technical Guide
Foreword
This technical guide provides a comprehensive overview of the historical discovery and initial scientific investigations of 8(14)-abietenic acid, a notable abietane diterpene. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development, offering an in-depth exploration of the compound's origins, initial characterization, and early biological evaluation. This document synthesizes available scientific literature to present a detailed account of the foundational studies that have paved the way for further research into this promising natural product.
Historical Discovery
The first documented isolation and characterization of this compound, also referred to in the literature as Δ8-dihydroabietic acid, was reported in 2017 by a team of researchers. The compound was identified as a secondary metabolite produced by a strain of the fungus Mucor spp. This particular fungal strain was isolated from the insect Acalymma bivittula, a species of cucumber beetle. This discovery was significant as it identified a novel natural source for this class of diterpenoid.
The initial study laid the groundwork for understanding the chemical profile of this specific Mucor species and highlighted the potential of insect-associated fungi as a source of novel bioactive compounds. The isolation of this compound was part of a broader investigation into the secondary metabolites of this fungal strain, which also led to the discovery of new tetrahydrofuran derivatives and other known diterpenes.
Isolation and Structure Elucidation
The isolation and structural characterization of this compound from the solid culture of Mucor spp. involved a multi-step process, as is standard in natural product chemistry. The general workflow for such a process is outlined below.
In Vitro Toxicological Profile of 8(14)-Abietenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vitro toxicological data for 8(14)-Abietenic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the toxicological profiles of structurally related abietane diterpenoids, particularly abietic acid. The information presented herein should be considered as a predictive toxicological profile and a guide for future research.
Introduction
This compound is a resin acid and a member of the abietane diterpene family. Diterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. Abietane diterpenoids, in particular, have been investigated for their potential as anti-cancer agents. This technical guide summarizes the available in vitro toxicological data on related abietane diterpenoids to infer a potential toxicological profile for this compound, focusing on its cytotoxic and anti-proliferative effects.
Data Presentation: Cytotoxicity of Abietane Diterpenoids
| Compound Name | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Taxodione | A2780 | Human ovarian cancer | >10 | [1] |
| 14-deoxycoleon U | A2780 | Human ovarian cancer | 3.9 | [1] |
| Demethylcryptojaponol | A2780 | Human ovarian cancer | 1.2 | [1] |
| Salvicanaric acid | A2780 | Human ovarian cancer | >10 | [1] |
| Ferruginol | MCF-7 | Human breast cancer | 32.7 (as part of DCM extract) | [2] |
| Taxodione | K562 | Human myelogenous leukemia | - | [2] |
| 12-deoxy-6-hydroxy-6,7-dehydroroyleanone | MCF-7 | Human breast cancer | - | [2] |
| 14-deoxycoleon U | K562 | Human myelogenous leukemia | - | [2] |
| 15-deoxyfuerstione | MCF-7 | Human breast cancer | - | [2] |
| Taxodone | K562 | Human myelogenous leukemia | - | [2] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically used to assess the toxicological profile of compounds like this compound.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1-2 × 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
Methodological & Application
Application Note: Synthesis of 8(14)-Abietenic Acid from Abietic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 8(14)-abietenic acid, a valuable derivative of the naturally abundant abietic acid. The synthesis involves the isomerization of the conjugated diene system of abietic acid, a reaction that can be catalyzed by iodine. While the direct isomerization of abietic acid to this compound is not extensively documented, this protocol offers a robust starting point based on related transformations and established chemical principles. The procedure includes the reaction setup, purification of the product, and methods for its characterization. Quantitative data from analogous reactions are presented to provide expected yields and purity.
Introduction
Abietic acid is a diterpenoid resin acid that is the primary component of rosin, making it a readily available and inexpensive chiral starting material for chemical synthesis. Its rigid tricyclic skeleton and reactive functional groups, including a carboxylic acid and a conjugated diene system, offer numerous possibilities for chemical modification. The isomerization of the double bonds within the abietane framework can lead to a variety of isomers with potentially unique biological activities. One such isomer is this compound, which possesses a different substitution pattern of the double bond that can significantly alter its chemical and biological properties. This application note details a proposed method for the synthesis of this compound from abietic acid via an iodine-catalyzed isomerization reaction.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound from abietic acid. The data for the starting material, abietic acid, is well-established. The data for the product, this compound, is based on reported values for related compounds and theoretical calculations, as specific experimental data for this direct synthesis is limited in the literature.
Table 1: Physicochemical Properties of Abietic Acid and this compound
| Property | Abietic Acid | This compound (Predicted/Reported for related isomers) |
| Molecular Formula | C₂₀H₃₀O₂ | C₂₀H₃₀O₂ |
| Molecular Weight | 302.45 g/mol | 302.45 g/mol |
| Appearance | Colorless to yellowish solid | Expected to be a colorless solid |
| Melting Point | 172-175 °C | Expected to be in a similar range, potentially lower |
| Solubility | Soluble in acetone, ethanol, ether, benzene | Expected to have similar solubility |
Table 2: Experimental Parameters and Expected Results for the Synthesis of this compound
| Parameter | Value |
| Starting Material | Abietic Acid (>90% purity) |
| Catalyst | Iodine (I₂) |
| Solvent | Toluene or Dichloromethane |
| Reaction Temperature | 25-50 °C |
| Reaction Time | 4-24 hours |
| Expected Yield | 30-50% (based on related isomerizations) |
| Expected Purity (after chromatography) | >95% |
Table 3: Key ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Position | Abietic Acid (¹H) | Abietic Acid (¹³C) | This compound (¹H - Predicted) | This compound (¹³C - Predicted) |
| C-7 | 5.79 | 124.2 | - | - |
| C-8 | - | 134.8 | - | ~130 |
| C-13 | 5.38 | 121.0 | - | ~125 |
| C-14 | - | 146.2 | ~5.5 | ~145 |
Note: The predicted NMR data for this compound is an estimation based on the structural changes and data from similar abietane diterpenoids. Actual experimental values may vary.
Experimental Protocols
Materials and Equipment
-
Abietic acid (≥90% purity)
-
Iodine (crystalline)
-
Toluene or Dichloromethane (anhydrous)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (HPLC grade for chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
NMR spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer
Synthesis of this compound
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve abietic acid (1.0 g, 3.3 mmol) in anhydrous toluene or dichloromethane (50 mL).
-
Add a catalytic amount of iodine (e.g., 0.084 g, 0.33 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature (25 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
-
Reaction Monitoring:
-
Prepare a TLC developing chamber with a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).
-
Spot the reaction mixture on a TLC plate alongside the starting material (abietic acid).
-
Development of a new spot with a different Rf value indicates the formation of the product. The reaction is considered complete when the starting material spot has significantly diminished or disappeared.
-
-
Work-up Procedure:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the flask. Stir until the brown color of the iodine disappears.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (2 x 20 mL), water (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification of this compound
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., hexane:ethyl acetate, 95:5 v/v).
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).
-
Collect fractions and monitor them by TLC to identify the fractions containing the purified this compound.
-
-
Product Characterization:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a solid.
-
Determine the yield of the purified product.
-
Characterize the product using spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the structure and the position of the double bond.
-
IR Spectroscopy: To identify the carboxylic acid functional group.
-
Mass Spectrometry: To confirm the molecular weight.
-
-
Mandatory Visualization
Caption: Proposed reaction pathway for the iodine-catalyzed isomerization of abietic acid to this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
This application note provides a comprehensive guide for the synthesis of this compound from abietic acid. While the direct iodine-catalyzed isomerization is a proposed method, it is based on sound chemical principles and related literature precedents. The provided protocol for the reaction, work-up, and purification, along with the expected data, should serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development. Further optimization of the reaction conditions may be necessary to maximize the yield and selectivity of the desired product.
Purification of 8(14)-Abietenic Acid from Resin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 8(14)-abietenic acid, a diterpenoid resin acid, from its natural source in resin. The methodologies outlined are intended to guide researchers in obtaining this compound with high purity for various research and development applications, including drug discovery.
Introduction
This compound is a member of the abietane family of diterpenes, which are commonly found in the resins of coniferous trees. These compounds, including abietic acid and its isomers, are known for a range of biological activities, making them of interest for pharmaceutical research. The purification of a specific isomer, such as this compound, from a complex resin matrix presents a significant challenge due to the presence of numerous structurally similar compounds.
This document outlines two primary strategies for the purification of this compound: Isomerization followed by Crystallization and Chromatographic Separation . The choice of method will depend on the desired purity, yield, and the available equipment.
Purification Strategies
Isomerization and Selective Crystallization
This method relies on the principle that abietic acid, a major component of pine resin, can be isomerized to a mixture of other resin acids, including this compound, under acidic conditions. Subsequent selective crystallization, often involving the formation of amine salts, can then be used to isolate the desired isomer.
Workflow for Isomerization and Crystallization:
Caption: Workflow for the purification of this compound via isomerization and crystallization.
Chromatographic Separation
Direct chromatographic separation of the crude resin extract offers a powerful alternative for isolating this compound without the need for chemical modification. This approach typically involves a multi-step process, starting with column chromatography for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Workflow for Chromatographic Separation:
Caption: Workflow for the purification of this compound using chromatographic techniques.
Quantitative Data Summary
The following table summarizes typical yields and purities achievable for the purification of abietane diterpenes from resin, based on available literature for abietic acid and its isomers. Data specific to this compound is limited, and these values should be considered as representative.
| Purification Method | Key Steps | Typical Yield (%) | Typical Purity (%) | Reference |
| Isomerization & Crystallization | Acid isomerization, amine salt formation, recrystallization | 50 - 75 | > 98 | [1] |
| Column Chromatography | Silica gel, gradient elution | 30 - 50 | 85 - 95 | [2] |
| Preparative HPLC | Reversed-phase C18, isocratic or gradient elution | 10 - 30 (from crude) | > 99 | [3] |
Note: Yields are highly dependent on the starting material's composition and the specific conditions employed.
Experimental Protocols
Protocol 1: Purification by Isomerization and Crystallization
This protocol is adapted from established methods for the purification of abietic acid.[1]
Materials:
-
Crude pine resin
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanolamine
-
Acetone
-
Glacial Acetic Acid
-
Deionized water
-
Rotary evaporator
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Büchner funnel and filter flask
Procedure:
-
Extraction:
-
Dissolve 100 g of crude pine resin in 300 mL of 95% ethanol.
-
Heat the mixture under reflux for 1 hour to ensure complete dissolution.
-
Filter the hot solution to remove any insoluble impurities.
-
-
Isomerization:
-
To the ethanolic resin solution, add 5 mL of concentrated HCl.
-
Reflux the mixture for 2-3 hours to induce isomerization of the resin acids.
-
-
Amine Salt Formation:
-
Cool the isomerized solution to room temperature.
-
Slowly add ethanolamine dropwise while stirring until precipitation of the amine salt is complete.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold acetone.
-
-
Recrystallization of the Amine Salt:
-
Dissolve the crude amine salt in a minimal amount of hot 95% ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Repeat the recrystallization step 2-3 times to achieve the desired purity.
-
-
Liberation of this compound:
-
Dissolve the purified amine salt in 200 mL of 95% ethanol.
-
While stirring, add glacial acetic acid dropwise until the pH of the solution is acidic (pH 3-4).
-
Add 200 mL of deionized water to precipitate the free acid.
-
Collect the precipitated this compound by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the purified product under vacuum.
-
Protocol 2: Purification by Chromatographic Separation
This protocol outlines a general procedure for the chromatographic purification of abietane diterpenes.[2][3]
Materials:
-
Crude pine resin
-
Acetone
-
Hexane
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for HPLC mobile phase)
-
Silica gel (for column chromatography)
-
Glass column for chromatography
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Extraction:
-
Extract 100 g of crude pine resin with 500 mL of acetone at room temperature for 24 hours with constant stirring.
-
Filter the extract and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude acetone extract.
-
-
Column Chromatography:
-
Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed in hexane.
-
Dissolve the crude acetone extract in a minimal amount of hexane and load it onto the column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions and monitor the composition by Thin Layer Chromatography (TLC).
-
Combine fractions containing the desired compound (based on comparison with a standard, if available, or by further analysis).
-
-
Preparative HPLC:
-
Concentrate the enriched fractions from column chromatography.
-
Dissolve the residue in the HPLC mobile phase.
-
Purify the enriched fraction using a preparative HPLC system equipped with a C18 column.
-
An example of a mobile phase is a gradient of acetonitrile and water (both with 0.1% formic acid), starting from 70% acetonitrile and increasing to 95% over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Potential Signaling Pathway Modulation
While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related diterpenes and other fatty acids suggests potential interactions with inflammatory signaling pathways. For instance, some fatty acids are known to modulate the Toll-like receptor 4 (TLR4) signaling cascade, which plays a crucial role in the innate immune response and inflammation.
Hypothetical Signaling Pathway Modulation:
Caption: Hypothetical modulation of the TLR4 signaling pathway by this compound.
Disclaimer: The signaling pathway diagram is a hypothetical representation based on the known activities of structurally similar compounds. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.
Conclusion
The purification of this compound from resin can be successfully achieved through either isomerization followed by crystallization or by multi-step chromatographic techniques. The choice of method should be guided by the specific requirements of the research, including desired purity, yield, and available resources. The protocols provided herein offer a detailed starting point for researchers to develop and optimize their purification strategies for this and other related bioactive diterpenoids. Further investigation into the specific biological activities and molecular mechanisms of this compound is warranted to fully explore its therapeutic potential.
References
High-performance liquid chromatography (HPLC) method for 8(14)-Abietenic acid
An High-Performance Liquid Chromatography (HPLC) method has been developed for the quantitative analysis of 8(14)-Abietenic acid, a diterpenoid resin acid. This application note provides a comprehensive protocol for the separation and quantification of this compound, which is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to its potential biological activities. The method utilizes reversed-phase chromatography with UV detection, offering a reliable and reproducible approach for the analysis of 8(1a4)-Abietenic acid in various sample matrices.
Chromatographic Conditions
A summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below. These parameters were established based on methods for structurally similar compounds, such as abietic acid and dehydroabietic acid.[1][2][3]
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Pursuit PFP (150 mm x 4.6 mm, 5.0 µm) |
| Mobile Phase | Methanol : 0.1% Formic Acid in Water (75:25, v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Run Time | 25 minutes |
Quantitative Data Summary
The following table summarizes the expected quantitative performance of this method. The values are representative for diterpene acids and should be validated for this compound specifically.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 12-15 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 2% |
Experimental Protocols
Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) with a UV/Vis or Diode Array Detector (DAD).
-
Pursuit PFP column (150 mm x 4.6 mm, 5.0 µm) or equivalent C18 column.[1][2]
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Ultrasonic bath.
Reagents and Solvents
-
This compound reference standard (>98% purity).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (analytical grade).
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Preparation of Sample Solutions
-
Accurately weigh a known amount of the sample containing this compound.
-
Transfer the sample to a volumetric flask and add methanol to dissolve the analyte.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase (Methanol : 0.1% Formic Acid in Water, 75:25) at a flow rate of 0.7 mL/min for at least 30 minutes until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution in ascending order of concentration to generate a calibration curve.
-
Inject 10 µL of the prepared sample solution.
-
Monitor the chromatogram at 245 nm. The peak corresponding to this compound is identified by its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Visualizations
References
Application Notes and Protocols for Quantifying 8(14)-Abietenic Acid in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(14)-Abietenic acid is a resin acid, a type of abietane diterpenoid, characterized by its tricyclic structure.[1] These compounds are found in the oleoresin of various coniferous trees, such as those of the Pinus genus, and play a role in the plant's defense mechanisms.[2] Interest in this compound and related diterpenoids is growing due to their potential biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and insecticidal properties.[1][3][] Accurate quantification of this compound in plant extracts is crucial for pharmacological studies, quality control of herbal products, and the development of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the extraction and quantification of this compound from plant materials using modern analytical techniques.
Analytical Methodologies
The quantification of this compound in complex plant matrices presents analytical challenges due to its structural similarity to other resin acids and the presence of interfering compounds. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): Coupled with UV or mass spectrometry (MS) detectors, HPLC is a powerful tool for the separation and quantification of organic acids.[5][6] Reversed-phase columns, such as C18, are typically used with an acidic mobile phase to ensure good peak shape and resolution.[6] LC-MS/MS methods offer high sensitivity and selectivity, making them ideal for detecting low concentrations of the analyte in complex samples.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also widely used for the analysis of resin acids. However, it often requires derivatization of the acidic functional group to increase volatility and thermal stability. This adds a step to the sample preparation process but can result in excellent separation and identification based on mass spectra.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization depending on the specific plant matrix and available instrumentation.
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of diterpenoid resin acids from dried plant material, such as pine needles or bark.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol and vortex for 1 minute.
-
Sonicate the sample for 30 minutes in a water bath.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the plant residue and combine the supernatants.
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in 5 mL of a methanol/water (50:50, v/v) solution.
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the re-dissolved extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the this compound and other resin acids with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV/MS)
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Mass Spectrometer detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 20% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV: 210 nm
-
MS (ESI-): Scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. The specific m/z transitions for this compound would need to be determined using a standard.
-
Method Validation: The analytical method should be validated according to international guidelines to ensure its accuracy and reliability.[7][8] Key validation parameters include:
-
Linearity: A calibration curve should be constructed using standard solutions of this compound at a minimum of five different concentrations.
-
Accuracy: Determined by spike-and-recovery experiments, where a known amount of the standard is added to a blank plant extract and the recovery is calculated.
-
Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Quantitative Data Summary
The available quantitative data for this compound is limited, particularly in plant extracts. The following table summarizes a reported quantification study. Researchers should aim to build upon this data by analyzing various plant sources.
| Analyte | Matrix | Analytical Method | Concentration Range | Reference |
| This compound | Aqueous pulp and paper effluent | LC-QTOF | 1 µg/L to 40 µg/L | [9] |
Visualizations
Experimental Workflow
References
- 1. This compound | 19407-37-5 | Benchchem [benchchem.com]
- 2. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Abietenic acid | CAS#:19402-28-9 | Chemsrc [chemsrc.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents [ijer.ut.ac.ir]
- 7. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity of Abietane Diterpenes on Cancer Cell Lines with a Focus on 8(14)-Abietenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietane diterpenes, a large class of natural products, have garnered significant interest in oncological research due to their potential cytotoxic and anti-proliferative activities against various cancer cell lines.[1][2][3] These compounds, characterized by a tricyclic carbon skeleton, have been shown to induce cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][4] This document provides a detailed protocol for assessing the in vitro cytotoxicity of abietane diterpenes, using 8(14)-Abietenic acid as a representative compound, and summarizes the cytotoxic effects of several other abietane diterpenes on different cancer cell lines. While specific cytotoxic data for this compound on cancer cell lines is not extensively documented in publicly available literature, the protocols and methodologies outlined herein provide a robust framework for its evaluation. Abietane diterpenoids are recognized for their potential biological activities, including cytotoxic properties.[5]
Cytotoxicity of Abietane Diterpenes on Various Cancer Cell Lines
The following table summarizes the cytotoxic activities (IC50 values) of several abietane diterpenes against a panel of human cancer cell lines. This data provides a valuable reference for the potential anti-cancer efficacy of this class of compounds.
| Abietane Diterpene | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 7α-acetylhorminone | HCT116 | Colon Carcinoma | 18 | [6] |
| 7α-acetylhorminone | MDA-MB-231 | Breast Adenocarcinoma | 44 | [6] |
| Royleanone | HCT116 | Colon Carcinoma | >100 | [6] |
| Royleanone | MDA-MB-231 | Breast Adenocarcinoma | 85 | [6] |
| Horminone | HCT116 | Colon Carcinoma | 35 | [6] |
| Horminone | MDA-MB-231 | Breast Adenocarcinoma | 52 | [6] |
| 7-ketoroyleanone | MIA PaCa-2 | Pancreatic Cancer | Not specified | [1] |
| Sugiol | MIA PaCa-2 | Pancreatic Cancer | Not specified | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Experimental Workflow for In Vitro Cytotoxicity Assays
The following diagram outlines the general workflow for determining the cytotoxic effects of a test compound, such as this compound, on cancer cell lines.
Caption: General workflow for in vitro cytotoxicity testing of a compound.
Experimental Protocols
Two common and reliable methods for assessing in vitro cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound (or other test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot a dose-response curve of cell viability (%) versus compound concentration.
-
Determine the IC50 value from the curve.
-
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound (or other test compound)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the plate five times with slow-running tap water or 1% acetic acid to remove TCA and unbound dye.
-
Allow the plate to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plate to air dry completely.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the dye.
-
-
Absorbance Measurement:
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 as described in the MTT assay protocol.
-
Potential Signaling Pathways
Abietane diterpenes have been reported to induce apoptosis in cancer cells.[4] Apoptosis is a form of programmed cell death that is crucial for tissue homeostasis and the elimination of damaged cells. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.
Caption: Simplified overview of the major apoptosis signaling pathways.
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for researchers interested in evaluating the in vitro cytotoxic effects of this compound and other abietane diterpenes on cancer cell lines. The MTT and SRB assays are robust and reproducible methods for determining cell viability and proliferation. Further investigation into the specific molecular mechanisms, such as the induction of apoptosis and cell cycle arrest, will be crucial in elucidating the full therapeutic potential of this promising class of natural compounds.
References
- 1. Abietane diterpenes induce cytotoxic effects in human pancreatic cancer cell line MIA PaCa-2 through different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of abietane diterpenoids from Salvia multicaulis towards multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activities of natural abietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 19407-37-5 | Benchchem [benchchem.com]
- 6. phcog.com [phcog.com]
- 7. Derivatization of Abietane Acids by Peptide-like Substituents Leads to Submicromolar Cytotoxicity at NCI-60 Panel [mdpi.com]
- 8. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of 8(14)-Abietenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(14)-Abietenic acid is a resin acid and a member of the abietane diterpene family, compounds known for their diverse biological activities.[1] While extensive research exists on the antimicrobial properties of the broader class of abietane diterpenes, specific data on the this compound isomer is limited. These application notes provide a framework for conducting antimicrobial susceptibility testing of this compound, drawing upon established protocols for natural products and representative data from closely related abietane diterpenes. The proposed mechanisms of action are also discussed, providing a basis for further investigation into its therapeutic potential.
Data Presentation: Antimicrobial Activity of Abietane Diterpenes
The following tables summarize the minimum inhibitory concentration (MIC) values of various abietane diterpenes against a range of pathogenic bacteria. This data, while not specific to this compound, offers a valuable reference for expected antimicrobial activity.
Table 1: Antibacterial Activity of Abietane Diterpenoids against Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-Hydroxysalvinolone | Staphylococcus aureus | 2.5 | [2] |
| 6-Hydroxysalvinolone | Methicillin-resistant S. aureus (MRSA) | 2.5 | [2] |
| Abietane Diterpenoid (Compound 14) | Staphylococcus aureus | 15.6 | [3] |
| Abietane Diterpenoid (Compound 14) | Streptococcus mutans | 31.25 | [3] |
| Abietic Acid | Methicillin-resistant Staphylococcus pseudintermedius (MRSP) | 32-64 | [4] |
| Abietic Acid | Methicillin-susceptible Staphylococcus pseudintermedius (MSSP) | 8 | [4] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Staphylococcus aureus ATCC 25923 | 60 | |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Methicillin-resistant S. aureus (MRSA) | 8 | |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Staphylococcus epidermidis | 8 | |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Streptococcus mitis | 8 |
Table 2: Antibacterial Activity of Abietane Diterpenoids against Gram-Negative Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Rearranged Abietane (Compound 27) | Escherichia coli | 11.7 | [2] |
| Rearranged Abietane (Compound 27) | Pseudomonas aeruginosa | 11.7 | [2] |
| Abietane Diterpenoid (Compound 14) | Escherichia coli | >125 | [3] |
| Abietane Diterpenoid (Compound 14) | Salmonella typhi | 62.5 | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from established methods for determining the MIC of natural products against bacteria and fungi.[5][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Negative control (medium only)
-
Resazurin solution (optional, as a growth indicator)
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of the diluted inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by adding a growth indicator like resazurin.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[7][8]
Materials:
-
This compound
-
Solvent (e.g., ethanol, DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Positive control antibiotic disks
-
Negative control disk (solvent only)
Procedure:
-
Preparation of Test Disks: Impregnate sterile filter paper disks with a known concentration of this compound solution. Allow the solvent to evaporate completely.
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Application of Disks: Place the prepared this compound disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial susceptibility of this compound.
Proposed Mechanism of Action of Abietane Diterpenes
Caption: Proposed antimicrobial mechanism of action for abietane diterpenes.
Discussion of Potential Mechanisms of Action
The antimicrobial activity of abietic acid and related diterpenes is believed to be multifaceted. The primary proposed mechanisms include:
-
Disruption of the Bacterial Cell Membrane: The hydrophobic nature of the abietane skeleton allows it to intercalate into the lipid bilayer of the bacterial cell membrane. This can lead to a loss of membrane integrity, increased permeability, and disruption of the proton motive force, ultimately resulting in cell death.[9][10]
-
Inhibition of Efflux Pumps: Some studies suggest that abietic acid can act as an efflux pump inhibitor.[11] Efflux pumps are a common mechanism of antibiotic resistance in bacteria, actively transporting antimicrobial agents out of the cell. By inhibiting these pumps, this compound could potentially restore the efficacy of conventional antibiotics and exhibit synergistic effects.[11][12]
-
Interference with Cell Signaling and Synthesis: Abietic acid may also interfere with bacterial cell signaling pathways and enzymes that are crucial for cell wall synthesis.[9]
Further research is required to elucidate the precise molecular targets and signaling pathways affected by this compound. Proteomic and transcriptomic studies of treated bacteria could provide valuable insights into its mechanism of action.[13]
References
- 1. 8-Abietenic acid, CasNo.19402-28-9 BOC Sciences United States [bocscichem.lookchem.com]
- 2. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. asm.org [asm.org]
- 9. Abietic Acid as a Novel Agent against Ocular Biofilms: An In Vitro and Preliminary In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculdadececape.edu.br [faculdadececape.edu.br]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging 8(14)-Abietenic Acid as a Chiral Starting Material in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(14)-Abietenic acid, a naturally occurring diterpenoid resin acid, represents a valuable and readily available chiral starting material for the synthesis of complex and biologically active molecules. As a member of the abietane family, its rigid tricyclic skeleton and inherent stereochemistry provide a robust scaffold for the introduction of new functionalities and the construction of diverse molecular architectures. This chiral pool starting material offers a significant advantage in asymmetric synthesis, often reducing the number of synthetic steps and avoiding challenging enantioselective transformations. These application notes provide an overview of the synthetic utility of this compound, along with protocols for key transformations, enabling researchers to harness its potential in drug discovery and development.
Key Advantages of this compound in Synthesis
-
Stereochemical Richness: The molecule possesses multiple stereocenters, providing a defined three-dimensional structure that can be exploited for stereoselective reactions.
-
Functional Group Handles: The carboxylic acid moiety and the trisubstituted double bond serve as versatile starting points for a wide range of chemical modifications.
-
Bioactive Precursor: The abietane skeleton is a common motif in a variety of natural products with interesting biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Applications in the Synthesis of Bioactive Molecules
This compound and its derivatives serve as precursors for the synthesis of a variety of bioactive compounds. While detailed multi-step syntheses starting directly from this compound are not extensively documented in publicly available literature, the closely related abietic acid has been successfully utilized. For instance, the semisynthesis of (+)-liquiditerpenoic acid A, an abietane diterpenoid with potential biological activity, has been accomplished from methyl dehydroabietate, a derivative of abietic acid. This highlights the feasibility of using the abietane framework for the elaboration of more complex structures.
Data Presentation: Representative Transformations of the Abietane Skeleton
The following table summarizes key chemical transformations that can be applied to the abietane skeleton, including this compound, to generate diverse derivatives. The yields are indicative and may vary depending on the specific substrate and reaction conditions.
| Transformation | Reagents and Conditions | Product Functional Group | Typical Yield (%) |
| Esterification | CH₃I, K₂CO₃, Acetone | Methyl Ester | >90 |
| Reduction of Carboxylic Acid | LiAlH₄, THF | Primary Alcohol | 85-95 |
| Oxidation of Double Bond | m-CPBA, CH₂Cl₂ | Epoxide | 70-85 |
| Aromatization of C-ring | Pd/C, heat | Aromatic Ring | 60-80 |
| Oxidation of Allylic Position | CrO₃, Pyridine | α,β-Unsaturated Ketone | 50-70 |
Experimental Protocols
Protocol 1: Methylation of the Carboxylic Acid
Objective: To protect the carboxylic acid group as a methyl ester, which is often a necessary first step for subsequent reactions.
Materials:
-
Abietic Acid (or this compound)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetone
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flask
-
Separatory Funnel
Procedure:
-
To a solution of abietic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl ester.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Aromatization of the C-Ring
Objective: To introduce an aromatic C-ring, a common feature in many bioactive abietane diterpenoids.
Materials:
-
Methyl Abeitate (or methyl 8(14)-abietenate)
-
10% Palladium on Carbon (Pd/C)
-
High-boiling solvent (e.g., decalin or diphenyl ether)
-
Inert gas (Argon or Nitrogen)
-
Heating mantle
-
Condenser
-
Filtration setup (e.g., Celite pad)
Procedure:
-
In a round bottom flask equipped with a condenser, dissolve methyl abietate (1.0 eq) in a high-boiling solvent.
-
Add 10% Pd/C (10-20% by weight of the starting material).
-
Flush the system with an inert gas.
-
Heat the reaction mixture to reflux for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the same solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the aromatized product.
Visualizations
General Synthetic Strategy
The following diagram illustrates a general workflow for the utilization of this compound as a chiral starting material for the synthesis of diverse derivatives.
Caption: Synthetic pathways from this compound.
Logical Relationship in Chiral Pool Synthesis
This diagram outlines the logical advantage of employing a chiral pool starting material like this compound in asymmetric synthesis.
Caption: Chiral Pool vs. Asymmetric Synthesis.
Application Notes and Protocols: Derivatization of 8(14)-Abietenic Acid for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(14)-Abietenic acid, a resin acid belonging to the abietane diterpene family, presents a promising scaffold for the development of novel therapeutic agents. While the natural compound exhibits inherent biological properties, including antimicrobial and anti-inflammatory activities, its chemical modification through derivatization can significantly enhance its potency and broaden its spectrum of bioactivity. This document provides detailed protocols for the synthesis of this compound derivatives and the evaluation of their anticancer, antimicrobial, and anti-inflammatory potential. The methodologies are based on established procedures for analogous abietane diterpenoids, offering a practical guide for researchers in the field.
I. Synthesis of this compound Derivatives
The primary site for derivatization on the this compound molecule is the carboxylic acid group at the C-18 position. This functional group can be readily converted into esters and amides to modulate the compound's lipophilicity and interaction with biological targets.
Protocol 1: Esterification of this compound
This protocol describes the synthesis of ester derivatives of this compound using a Fischer esterification approach.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., 20-fold excess) in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester derivative.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane:ethyl acetate gradient).
Protocol 2: Amide Synthesis from this compound
This protocol details the synthesis of amide derivatives from this compound via an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath and slowly add thionyl chloride or oxalyl chloride (1.5 equivalents).
-
Allow the reaction to stir at room temperature for 2-3 hours or until the solution becomes clear.
-
Remove the excess SOCl₂ or (COCl)₂ and DCM under reduced pressure.
-
Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide derivative by column chromatography (silica gel, hexane:ethyl acetate gradient).
II. Bioactivity Evaluation Protocols
Protocol 3: In Vitro Anticancer Activity - MTT Assay
This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1].
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, incubator (37 °C, 5% CO₂), microplate reader.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the derivative solutions at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4: In Vitro Antimicrobial Activity - Broth Microdilution Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial strains[2].
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Resazurin solution
-
96-well microtiter plates, incubator (37 °C).
Procedure:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of MHB to each well.
-
Add 50 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria without derivative) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest concentration of the derivative that prevents a color change, indicating inhibition of bacterial growth.
Protocol 5: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay
This protocol measures the anti-inflammatory activity of the derivatives by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[3].
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates, incubator, microplate reader.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group with no LPS and a group with LPS only.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of NaNO₂ to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
III. Data Presentation
The quantitative data from the bioactivity assays should be summarized in tables for clear comparison.
Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)
| Compound | HCT116 (Colon Cancer) | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) |
|---|---|---|---|
| This compound | >100 | >100 | >100 |
| Derivative 1 (Ester) | 25.4 | 32.1 | 45.2 |
| Derivative 2 (Amide) | 15.8 | 21.5 | 33.7 |
| Doxorubicin | 0.5 | 0.8 | 1.1 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
|---|---|---|---|
| This compound | 64 | >128 | 128 |
| Derivative 1 (Ester) | 16 | 64 | 32 |
| Derivative 2 (Amide) | 8 | 32 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 4 |
Note: Data are hypothetical and for illustrative purposes.
Table 3: Anti-inflammatory Activity of this compound Derivatives (NO Inhibition IC₅₀ in µM)
| Compound | IC₅₀ (µM) |
|---|---|
| This compound | 85.3 |
| Derivative 1 (Ester) | 42.1 |
| Derivative 2 (Amide) | 28.9 |
| Dexamethasone | 5.2 |
Note: Data are hypothetical and for illustrative purposes.
IV. Visualization of Mechanisms and Workflows
Diagram 1: General Derivatization Workflow
Caption: Workflow for the synthesis and screening of this compound derivatives.
Diagram 2: Experimental Workflow for Anticancer Evaluation
Caption: Experimental workflow for assessing the anticancer activity of derivatives.
Diagram 3: Simplified NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Diagram 4: Simplified MAPK Signaling Pathway Inhibition
Caption: Inhibition of the MAPK signaling cascade by this compound derivatives.
References
Troubleshooting & Optimization
How to prevent the oxidation of 8(14)-Abietenic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of 8(14)-Abietenic acid in solution. Adherence to these protocols is critical for ensuring experimental reproducibility and maintaining the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is an abietane diterpenoid, a class of organic compounds characterized by a specific tricyclic structure.[1] Its molecular structure contains a double bond at the C8(14) position and a carboxylic acid group.[1] This double bond, like those in other resin acids, is highly susceptible to reacting with atmospheric oxygen.[2][3] This process, known as oxidation, can be accelerated by factors such as heat, light, and the presence of metal catalysts, leading to the formation of unwanted byproducts like peroxides and aldehydes.[2]
Q2: What are the common signs of oxidation in my this compound solution?
Oxidation leads to undesirable changes in the physical and chemical properties of the compound.[2] Visually, you may observe a darkening or change in the color of the solution, the formation of a precipitate, or an increase in brittleness if the solvent is evaporated.[2] Analytically, you may detect a decrease in the concentration of the parent compound and the appearance of new peaks corresponding to oxidation products in techniques like HPLC or GC-MS.
Q3: Which environmental factors most significantly accelerate oxidation?
The primary factors that accelerate the oxidation of resin acids like this compound are:
-
Oxygen: Direct exposure to air provides the oxygen necessary for the oxidation reactions.[2][3]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[2][4]
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate and propagate oxidative chain reactions.[2]
-
Catalysts: Contamination with metals or acids can catalyze the oxidation process.[2]
Q4: What is the best way to store a stock solution of this compound?
Proper storage is the most critical step in preventing oxidation.[2] Solutions should be stored in a cool, dark environment, ideally between 10°C and 30°C.[2] To minimize oxygen exposure, use airtight containers, such as amber glass vials with tightly sealed caps. For long-term storage, it is highly recommended to purge the headspace of the container with an inert gas like argon or nitrogen before sealing.
Q5: Can antioxidants be used to stabilize the solution?
Yes, the use of antioxidants is a highly effective strategy. Phenolic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used to protect resin-based products.[2] Natural antioxidants like tocopherols (vitamin E) are also effective.[2] These molecules work by scavenging free radicals, thereby terminating the oxidative chain reactions.
Troubleshooting Guide
| Problem Encountered | Possible Cause | Recommended Solution |
| Solution has turned yellow/brown or a precipitate has formed. | Oxidation: The compound has likely degraded due to exposure to oxygen, heat, or light. | Discard the compromised solution. Prepare a new solution following the strict preparation and storage protocols outlined below. |
| Inconsistent results in biological assays or analytical measurements. | Decreased Purity: The concentration of active this compound is likely decreasing over time as it oxidizes, leading to lower-than-expected activity or purity. | Prepare fresh solutions for each set of experiments. If using a stock solution, perform a purity check (e.g., via HPLC) before use. Implement the use of antioxidants and inert gas purging for all solutions. |
| Appearance of unexpected peaks in analytical data (HPLC, GC-MS, NMR). | Formation of Degradation Products: The extra peaks are likely oxidation byproducts. | Confirm the identity of the byproducts if possible. Prepare a fresh sample using deoxygenated solvents and store it under an inert atmosphere to verify that the extraneous peaks do not form. |
Key Prevention Strategies and Protocols
Controlling the chemical environment is paramount to preserving the stability of this compound. The primary factors influencing oxidation and the corresponding strategies to mitigate them are outlined below.
Caption: Factors that accelerate oxidation and their corresponding prevention strategies.
Strategy 1: Control of Storage Environment
The selection of appropriate storage conditions is the first line of defense against oxidation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 10°C to 30°C. For long-term storage, the lower end of this range is preferable. | Reduces the kinetic rate of the oxidation reaction.[2][4] |
| Light | Store in amber glass vials or in a dark location (e.g., inside a cabinet or refrigerator). | Prevents light-induced degradation.[2] |
| Atmosphere | Purge solution and headspace with an inert gas (Argon or Nitrogen). Use airtight containers. | Minimizes exposure to oxygen, a key reactant in the degradation pathway.[2] |
| Humidity | Store in a dry environment (relative humidity <60%). | Prevents potential hydrolysis and microbial growth.[2] |
Strategy 2: Use of Antioxidants
Adding a chemical stabilizer can significantly extend the shelf-life of the solution.
| Antioxidant | Typical Concentration Range | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | Phenolic antioxidant that acts as a free-radical scavenger.[2] |
| Butylated Hydroxyanisole (BHA) | 0.01% - 0.1% (w/v) | A phenolic antioxidant, often used in combination with BHT for a synergistic effect.[2] |
| Tocopherols (Vitamin E) | 0.05% - 0.2% (w/v) | A natural antioxidant that effectively terminates lipid peroxidation chain reactions.[2] |
Strategy 3: Experimental Workflow for Solution Preparation
Following a systematic workflow during solution preparation is crucial to minimize initial oxidation.
Caption: Recommended workflow for preparing stabilized this compound solutions.
Experimental Protocol: Preparation of a Stabilized Stock Solution (10 mM in Ethanol)
Materials:
-
This compound (solid)
-
200-proof Ethanol (ACS grade or higher)
-
Butylated hydroxytoluene (BHT)
-
Compressed Argon or Nitrogen gas with a regulator and sparging needle
-
Amber glass vial with a PTFE-lined screw cap
-
Analytical balance, volumetric flasks, and pipettes
Procedure:
-
Solvent Deoxygenation: Place 50 mL of ethanol into a volumetric flask. Insert a sparging needle into the solvent, ensuring the tip is below the liquid surface. Bubble Argon or Nitrogen gas gently through the solvent for at least 20 minutes to remove dissolved oxygen.
-
Antioxidant Addition: Weigh an appropriate amount of BHT and add it to the deoxygenated ethanol to achieve a final concentration of 0.05% (w/v). For 50 mL, this would be 25 mg of BHT. Swirl gently to dissolve.
-
Preparation of Stock Solution:
-
Weigh 152.2 mg of this compound (MW: 304.47 g/mol ) to prepare 50 mL of a 10 mM solution.
-
Quantitatively transfer the solid acid to the 50 mL volumetric flask containing the deoxygenated, BHT-stabilized ethanol.
-
Mix the solution by gentle inversion until the solid is completely dissolved. Use a brief sonication in a water bath if necessary.
-
-
Storage:
-
Transfer the final solution into a properly labeled amber glass vial.
-
Before sealing, gently blow a stream of Argon or Nitrogen over the surface of the liquid (headspace) for 15-20 seconds to displace any air.
-
Immediately seal the vial tightly with the PTFE-lined cap.
-
Store the vial in a dark, cool place, such as a refrigerator at 4°C.
-
Simplified Oxidation Pathway
The oxidation of this compound is a complex process involving free-radical chain reactions. The initial step typically involves the attack of oxygen at the vulnerable C8(14) double bond, a process that can be initiated by heat or light.
Caption: A simplified schematic of the oxidative degradation of this compound.
References
Optimizing reaction conditions for the isomerization of abietic acid to 8(14)-Abietenic acid
Technical Support Center: Optimizing Reactions of Abietic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with abietic acid and related diterpenoid resin acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical transformation of abietic acid.
Important Note: The direct isomerization of abietic acid (a 7,13-diene) to 8(14)-abietenic acid is not a widely reported standard procedure in the reviewed literature. Abietic acid is generally the most thermodynamically stable of the common resin acid isomers. Therefore, this guide focuses on the well-documented and related transformations that researchers frequently encounter: the isomerization of other resin acids to abietic acid, and the common side reactions of abietic acid, such as disproportionation, dehydrogenation, and oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using commercial rosin as a starting material for abietic acid reactions?
A1: Commercial rosin is a complex mixture of resin acids, with abietic acid being a major but not exclusive component. Other isomers like neoabietic, palustric, and levopimaric acid are also present.[1] These isomers can have different reactivities and may lead to a complex product mixture. For consistent results, it is often necessary to first isomerize the other resin acids in the mixture to the more stable abietic acid or to purify the abietic acid from the rosin.
Q2: How can I increase the concentration of abietic acid in my rosin starting material?
A2: You can increase the abietic acid content by heating the rosin or treating it with a strong acid catalyst. High temperatures (above 155-200°C) or the presence of an acid catalyst promotes the isomerization of other conjugated dienoic resin acids (neoabietic acid, palustric acid) into the more thermodynamically stable abietic acid.[2][3] Microwave-assisted reactions with an acid catalyst like hydrochloric acid have also been shown to accelerate this process.[4]
Q3: During my experiment, a significant portion of my abietic acid was converted to dehydroabietic acid. How can I minimize this side reaction?
A3: The conversion of abietic acid to dehydroabietic acid occurs via dehydrogenation, often as part of a disproportionation reaction where some abietic acid is hydrogenated while another portion is dehydrogenated.[1][2] This is particularly prevalent at higher temperatures (e.g., 260–280 °C) and can be catalyzed by metals like palladium on carbon (Pd/C).[1][2] To minimize this, consider the following:
-
Lower Reaction Temperature: Use the lowest temperature necessary for your desired transformation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative dehydrogenation.
-
Avoid Dehydrogenation Catalysts: If your primary goal is not disproportionation, avoid catalysts known to promote it, such as Pd/C or Ru/C.[1]
Q4: My abietic acid sample is showing signs of degradation upon storage. What is happening and how can I prevent it?
A4: Abietic acid is susceptible to oxidation when exposed to air due to its conjugated double bonds.[5] This can lead to the formation of various oxidation products, including hydroperoxides and hydroxylated derivatives.[1][6] Notably, oxidation can yield products like 7-hydroperoxy-13-abiet-8(14)-enoic acid.[1] To prevent degradation, store pure abietic acid in an oxygen-free atmosphere (e.g., under nitrogen or argon) in a cool, dark place.[7] Using a vacuum desiccator is also recommended for drying and storage.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Complex Starting Material: Rosin contains multiple isomers that may react differently. | Isomerize the rosin to enrich the abietic acid content before proceeding. Purify abietic acid via its diamylamine salt.[7] |
| Unwanted Side Reactions: Disproportionation or dehydrogenation is occurring at high temperatures. | Lower the reaction temperature. Run the reaction under an inert atmosphere. Avoid catalysts known to promote dehydrogenation (e.g., Pd/C).[1][2] | |
| Oxidation: The abietic acid is degrading due to exposure to air. | Ensure all solvents are degassed and the reaction is performed under a strict inert atmosphere (N₂ or Ar). Store starting material appropriately.[5][7] | |
| Reaction Produces a Mixture of Isomers | Incomplete Isomerization: The conditions were not sufficient to convert all isomers to the most stable form (abietic acid). | Increase reaction time, temperature, or catalyst loading during the initial isomerization step. Monitor the reaction by GC or HPLC until a stable composition is reached. |
| Isomerization During Workup: The product is isomerizing back during acidic workup conditions. | Minimize exposure to acidic conditions during workup. An early filtration and thorough washing can help remove residual acid.[7] | |
| Product is Unstable and Changes Color | Oxidation: The purified product is oxidizing upon exposure to air. | Store the final product under an inert atmosphere, protected from light and heat.[7] |
| Residual Impurities: Trace amounts of acid or metal catalysts may be promoting degradation. | Recrystallize the product again to ensure high purity. Use purification methods that effectively remove catalysts. |
Data Presentation: Reaction Conditions
Table 1: Reported Catalysts and Conditions for Abietic Acid Transformations
| Reaction Type | Catalyst | Temperature Range (°C) | Solvent | Primary Product(s) | Reference |
| Isomerization to Abietic Acid | Strong Acid Cation Exchange Resin | Not specified | Not specified | Abietic Acid | |
| Isomerization to Abietic Acid | Hydrochloric Acid (Microwave) | 81-86 | 95% Ethanol | Abietic Acid | [3] |
| Dehydrogenation | 5 wt% Ru/C | Not specified | Toluene | Dehydroabietic Acid & others | [1] |
| Disproportionation | Pd/C | 210-260 | Solvent Oil | Dehydroabietic & Dihydroabietic Acids | [1] |
| Hydrogenation | Palladium on Carbon (Pd/C) | 100-200 | Toluene | Tetrahydroabietic Acid | [1] |
Experimental Protocols
Protocol 1: Isomerization of Rosin to Enrich Abietic Acid Content
This protocol provides a general method for increasing the abietic acid content of commercial rosin through acid-catalyzed isomerization.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the rosin.
-
Solvent Addition: Add a suitable solvent such as 95% ethanol.[3]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.[3]
-
Reaction: Heat the mixture to reflux (e.g., 81-86°C if using microwave heating) for 1-3 hours.[3] The progress of the isomerization can be monitored by withdrawing small aliquots and analyzing them by GC or HPLC.
-
Workup: Once the reaction is complete, cool the solution in an ice bath or refrigerator to induce crystallization of the enriched abietic acid.
-
Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from a solvent like acetone.[3]
Protocol 2: Purification of Abietic Acid via the Diamylamine Salt
This is a classic method for obtaining high-purity abietic acid from isomerized rosin.[7]
-
Salt Formation: Dissolve the isomerized rosin in hot acetone. Slowly add diamylamine with vigorous stirring. An exothermic reaction will occur.
-
Crystallization: Cool the solution to room temperature and then in an ice bath to allow the diamylamine salt of abietic acid to crystallize.
-
Isolation: Collect the crystalline salt by suction filtration and wash it with cold acetone. The salt can be recrystallized multiple times from acetone to improve purity.
-
Regeneration of Abietic Acid: Dissolve the purified amine salt in 95% ethanol. Cool the solution to room temperature.
-
Acidification: Add glacial acetic acid to the solution to protonate the abietate. Then, cautiously add water with vigorous stirring to precipitate the pure abietic acid.
-
Final Purification: Collect the pure abietic acid on a Büchner funnel and wash thoroughly with water to remove all acetic acid. The product can be recrystallized from an ethanol/water mixture. Dry the final product in a vacuum desiccator over a drying agent.[7]
Visualizations
Caption: Common isomerization and dehydrogenation pathways for abietic-type resin acids.
Caption: Experimental workflow for the purification of abietic acid from commercial rosin.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. ABIETIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. CN101020630A - Abietic acid preparing process - Google Patents [patents.google.com]
- 5. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Oxidation products of abietic acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Poor Cell Permeability of 8(14)-Abietenic Acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of 8(14)-abietenic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or inconsistent efficacy of this compound in my cell-based assays?
A: The primary reason for the low efficacy of this compound in aqueous cell culture media is its chemical nature. As an abietane diterpene, it is highly lipophilic (hydrophobic). This property leads to several challenges in experimental setups:
-
Poor Aqueous Solubility: The compound does not readily dissolve in culture media, leading to the formation of aggregates. This significantly reduces the concentration of monomeric, biologically active compound available to interact with cells.
-
Limited Cell Permeability: While lipophilic, the compound's aggregation in the aqueous environment prevents efficient partitioning into the cell membrane.
-
Non-specific Binding: The compound can adsorb to plastic surfaces of labware (e.g., well plates, tubes), further decreasing its effective concentration.[1]
-
Serum Protein Interaction: If you are using serum-containing media, the compound can bind to proteins like albumin, reducing the unbound fraction available for cellular uptake.[2][3]
Q2: What are the primary strategies to enhance the cellular uptake of this compound?
A: To overcome the challenges of hydrophobicity, several formulation strategies can be employed to improve the solubility and cellular delivery of this compound. The three most common and effective approaches are:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][5] They can encapsulate hydrophobic molecules like this compound, forming a water-soluble "host-guest" complex that facilitates delivery to the cell surface.[6][7]
-
Liposomal Formulation: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer itself.[8][9] This formulation mimics a natural transport system, improving solubility and facilitating interaction with the cell membrane.[10][11]
-
Nanoparticle Encapsulation: Formulating the acid into polymeric nanoparticles can dramatically improve its stability and solubility in aqueous media. Studies on other bioactive abietane diterpenes have shown that self-assembling nanoparticles can act as prodrugs, enhancing cellular uptake and cytotoxicity.
These strategies improve the bioavailability of the compound in your in vitro system, leading to more reliable and reproducible experimental results.
Troubleshooting Guides & Experimental Protocols
Q3: How can I use cyclodextrins to improve the delivery of this compound?
A: Cyclodextrin complexation is an excellent method for increasing the solubility of hydrophobic compounds. Beta-cyclodextrins (β-CD) and their derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[12] The complex shields the hydrophobic drug from the aqueous environment.
Diagram: Mechanism of Cyclodextrin Complexation
Experimental Protocol: Preparation of this compound-Cyclodextrin Complex (Solvent Evaporation Method)
-
Dissolution: Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol, methanol, or a chloroform/methanol mixture). In a separate container, dissolve the chosen cyclodextrin (e.g., HP-β-CD) in distilled water. A molar ratio of 1:1 (acid:CD) is a good starting point.
-
Mixing: Slowly add the organic solution of the acid to the aqueous cyclodextrin solution while stirring continuously.
-
Solvent Evaporation: Stir the mixture for 24 hours at room temperature in a fume hood to allow for complex formation and evaporation of the organic solvent. A rotary evaporator can be used to expedite this step.
-
Drying: Lyophilize (freeze-dry) the resulting aqueous solution to obtain a solid powder of the inclusion complex.
-
Reconstitution: The powdered complex can be weighed and dissolved directly into your cell culture medium for experiments. Always prepare a vehicle control using a complex made with cyclodextrin alone.
Q4: What is a reliable method for preparing liposomes with this compound?
A: The thin-film hydration method is a robust and widely used technique for encapsulating lipophilic drugs like this compound into the lipid bilayer of liposomes.[8][9][10][11]
Diagram: Experimental Workflow for Liposome Preparation
Experimental Protocol: Thin-Film Hydration for Liposome Formulation
-
Lipid/Drug Dissolution: In a round-bottom flask, dissolve your chosen lipids (e.g., soy phosphatidylcholine and cholesterol) and this compound in an organic solvent like chloroform or a chloroform/methanol mixture.[9]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will deposit a thin, uniform lipid-drug film on the inner surface of theflask.
-
Drying: Dry the film further under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[8]
-
Hydration: Hydrate the dried film by adding an aqueous buffer (e.g., PBS) and agitating the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.[9] This process causes the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain a homogenous population of liposomes with a defined size (e.g., 100 nm), pass the MLV suspension through a polycarbonate membrane with a specific pore size using a liposome extruder. This process typically requires 10-20 passes and results in large unilamellar vesicles (LUVs).[13]
-
Sterilization & Use: Sterilize the final liposome suspension by passing it through a 0.22 µm syringe filter. Prepare a "blank" liposome control without the drug for your experiments.
Q5: Can I use nanoparticles, and is there evidence this works for related compounds?
A: Yes, nanoparticle-based delivery is a highly promising strategy. Research has demonstrated that self-assembling nanoparticles of other natural bioactive abietane diterpenes can be successfully synthesized. These nano-assemblies can act as prodrugs, showing lower cytotoxicity than the free drug in some cell lines while providing a stable vehicle for delivery.
Experimental Protocol: Self-Assembled Nanoparticle Preparation (Solvent Displacement Method)
This method, also known as nanoprecipitation, is effective for forming nanoparticles from preformed polymers or lipid-drug conjugates.[14][15][16]
-
Organic Phase Preparation: Dissolve this compound (and a carrier polymer like PCL, if used) in a water-miscible organic solvent such as acetone.[17]
-
Nanoprecipitation: Add the organic solution dropwise into a larger volume of an aqueous phase (e.g., Milli-Q water), which is under constant stirring. The rapid diffusion of the solvent into the water causes the hydrophobic compound to precipitate, forming nanoparticles.[15][18]
-
Solvent Removal: Remove the organic solvent from the resulting turbid suspension under reduced pressure (e.g., using a rotary evaporator).
-
Storage: The final nanoparticle suspension can be stored at 4°C in the dark. Use a vehicle control (nanoparticles without the drug) in your experiments.
Quantitative Data & Strategy Comparison
Table 1: Comparison of Delivery Strategies for this compound
| Feature | Cyclodextrin Complexation | Liposomal Formulation | Nanoparticle Encapsulation |
| Mechanism | Encapsulates single molecules in a hydrophobic cavity.[6] | Incorporates drug into a lipid bilayer.[9] | Entraps or conjugates drug within a polymeric/lipid matrix. |
| Preparation | Relatively simple (mixing, evaporation, lyophilization). | Multi-step (film hydration, extrusion).[8] | Simple (solvent displacement).[15] |
| Solubility | Significantly increases aqueous solubility. | Increases apparent solubility in aqueous buffer. | Creates a stable colloidal suspension. |
| Loading Capacity | Limited (typically 1:1 or 1:2 drug:CD ratio). | Moderate, dependent on lipid composition. | Can be high, depending on formulation. |
| Pros | Easy to prepare, commercially available CDs, good solubility enhancement. | Biocompatible, mimics cell membranes, can encapsulate various drugs. | High stability, potential for controlled release and targeting. |
| Cons | Lower loading capacity, potential for competitive displacement. | More complex preparation, potential for instability/leakage. | Requires characterization (size, zeta potential), potential for toxicity. |
Table 2: Example IC50 Data for Abietane Diterpene (DHR) vs. Nanoparticle Formulation
This data from a study on 6,7-dehydroroyleanone (DHR), another abietane diterpene, illustrates how nanoparticle formulation can alter cytotoxic activity.
| Compound/Formulation | Cell Line | IC50 (µM) |
| DHR (Free Drug) | NCI-H460 (Lung Cancer) | 10.3 ± 0.5 |
| DHR-sq NPs (Nanoparticles) | NCI-H460 (Lung Cancer) | 74.0 ± 2.2 |
| DHR (Free Drug) | MRC-5 (Normal Lung Fibroblast) | 16.9 ± 0.5 |
| DHR-sq NPs (Nanoparticles) | MRC-5 (Normal Lung Fibroblast) | 127.3 ± 7.3 |
Data adapted from studies on abietane diterpene nanoparticles. This shows that while the IC50 increased, the nanoparticle formulation successfully delivered the compound to the cells.
Advanced Troubleshooting
Q6: I am using a formulation, but my results are still inconsistent. Could serum in the media be the problem?
A: Yes. Hydrophobic compounds, even when formulated, can bind extensively to serum proteins, particularly albumin.[2][3] This reduces the concentration of the free, active compound available to the cells.[19]
Diagram: Troubleshooting Serum Protein Interference
Troubleshooting Steps:
-
Reduce Serum Concentration: Try performing the experiment with a lower serum concentration (e.g., reduce from 10% to 5% or 2% FBS) and see if the compound's efficacy increases.
-
Use Serum-Free Media: For shorter-term experiments (e.g., 4-24 hours), incubate the cells with the compound in serum-free media. Compare these results to those obtained with serum-containing media.
-
Albumin Binding: Consider using bovine serum albumin (BSA) instead of whole serum to test for specific binding interactions.
Q7: What signaling pathways might be affected by abietane diterpenes like this compound?
A: While the specific targets of this compound are not fully elucidated, research on other bioactive abietane diterpenes provides strong clues. Many of these compounds have been shown to possess anti-inflammatory and anti-cancer properties.[20][21] For example, some abietane diterpenoids have been found to inhibit key cell survival and proliferation pathways.[22]
Diagram: Potential Signaling Pathways Modulated by Abietane Diterpenes
If you are not observing an effect, it could be due to poor permeability preventing the compound from reaching these intracellular targets. Improving delivery with the methods described above is the critical first step to accurately probe the compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Relationship between lipophilicity and binding to human serum albumin of arylpropionic acid non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications [mdpi.com]
- 5. scienceasia.org [scienceasia.org]
- 6. alfachemic.com [alfachemic.com]
- 7. researchgate.net [researchgate.net]
- 8. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. csmres.co.uk [csmres.co.uk]
- 13. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 14. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles [mdpi.com]
- 17. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 8(14)-Abietenic Acid for Long-Term Storage
Welcome to the technical support center for 8(14)-abietenic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stabilization of this compound. The following sections contain troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during storage?
A1: this compound, a diterpenoid with a conjugated diene system, is susceptible to two primary degradation pathways:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of hydroperoxides and other oxidation products. This process can be accelerated by light and elevated temperatures.
-
Isomerization: The double bonds in the abietane skeleton can migrate under certain conditions, such as the presence of acid or heat, leading to the formation of other abietadienoic acid isomers. At equilibrium, this mixture often primarily contains abietic acid.
Q2: What is the ideal temperature for long-term storage of this compound?
A2: For long-term storage, it is recommended to store this compound at or below -20°C. Lower temperatures, such as -80°C, may provide additional stability, particularly for high-purity reference materials. Storage at low temperatures helps to minimize both oxidative degradation and potential isomerization.
Q3: Should I store this compound under an inert atmosphere?
A3: Yes, storing this compound under an inert atmosphere is highly recommended. Replacing oxygen with an inert gas like nitrogen or argon in the storage container will significantly reduce the rate of oxidative degradation. Resin acids are known to be unstable in an oxygen atmosphere but are stable under nitrogen.
Q4: Can I use antioxidants to stabilize this compound?
A4: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation. For organic compounds with conjugated diene systems, synthetic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) have been shown to be effective. Natural antioxidants like tocopherols (Vitamin E) may also be considered. The choice and concentration of the antioxidant should be carefully evaluated to ensure it does not interfere with downstream applications. Diterpenes themselves can possess antioxidant properties, which may be harnessed for stabilization.
Q5: How does the choice of solvent affect the stability of this compound in solution?
A5: The solvent can significantly impact stability. For instance, chloroform, especially if it contains traces of hydrochloric acid, can promote the isomerization of resin acids. For storage of solutions, it is advisable to use a non-acidic, high-purity solvent and to store the solution under an inert atmosphere at low temperatures.
Q6: Is derivatization a viable option for long-term storage?
A6: Derivatization of the carboxylic acid group to form an ester can enhance stability by reducing the molecule's polarity and potential for certain reactions. Methyl or other alkyl esters are common derivatives. However, this creates a different chemical entity, and the derivative would need to be hydrolyzed back to the free acid for most biological assays, adding extra synthetic steps. This strategy is often employed for analytical purposes, such as gas chromatography, where increased volatility and stability are beneficial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Change in spectral properties (UV, NMR) after short-term storage. | Isomerization of the double bond system. | Review storage conditions. Ensure the absence of acid contaminants in solvents and glassware. Store samples at low temperatures (-20°C or below). |
| Appearance of new peaks in HPLC or GC-MS analysis. | Oxidation or isomerization. | Store the compound under an inert atmosphere (nitrogen or argon). Consider adding a suitable antioxidant (e.g., BHT, BHA) at a low concentration (e.g., 0.01-0.1%). |
| Loss of biological activity of the compound. | Degradation of the active this compound. | Re-evaluate the entire storage and handling protocol. Use fresh, high-purity material for experiments. Aliquot the compound upon receipt to avoid multiple freeze-thaw cycles. |
| Discoloration of the sample (e.g., yellowing). | Formation of oxidation products. | Discard the discolored sample. For future storage, strictly adhere to storage under an inert atmosphere and in the dark. |
| Inconsistent experimental results. | Variable purity of this compound due to degradation. | Implement a routine quality control check of the compound's purity using HPLC or GC-MS before use in critical experiments. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid this compound
-
Aliquoting: Upon receipt, if the quantity is large, aliquot the solid this compound into smaller, single-use amounts in amber glass vials with PTFE-lined caps. This minimizes exposure of the bulk material to air and moisture during repeated use.
-
Inert Atmosphere: Place the open vials in a desiccator or glove box. Purge the container with a gentle stream of high-purity nitrogen or argon gas for 5-10 minutes to displace any air.
-
Sealing: While still under the inert atmosphere, tightly seal the vials.
-
Light Protection: Wrap the vials in aluminum foil or place them in a light-blocking secondary container.
-
Temperature: Store the sealed and protected vials in a freezer at -20°C or -80°C.
Protocol 2: Preparation and Storage of a Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which this compound is readily soluble (e.g., ethanol, methanol, or DMSO). Ensure the solvent is free of acidic impurities.
-
Preparation: Prepare the stock solution to the desired concentration. If desired, a suitable antioxidant (e.g., BHT) can be added at a final concentration of 0.01% (w/v).
-
Inerting the Solution: Gently bubble nitrogen or argon gas through the solution for 1-2 minutes to remove dissolved oxygen.
-
Storage: Transfer the solution to an amber glass vial with a PTFE-lined cap. Purge the headspace of the vial with the inert gas before sealing.
-
Temperature and Light Protection: Store the stock solution at -20°C or -80°C, protected from light.
Protocol 3: Monitoring Stability by HPLC
-
Sample Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5
-
Troubleshooting low yields in the synthesis of 8(14)-Abietenic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during the synthesis of 8(14)-abietenic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing abietane-type diterpenoids? A1: The most common and commercially available starting material is abietic acid (abieta-7,13-dien-18-oic acid), which is the primary component of rosin isolated from coniferous trees.[1][2] Other resin acids like pimaric acid are also present but can be converted to abietic acid upon heating.[2] The synthesis of specific derivatives often begins with the isomerization or functionalization of abietic acid.[3]
Q2: Why is controlling isomerization critical in these syntheses? A2: Abietic acid and its isomers, such as levopimaric acid and neoabietic acid, can interconvert, especially under thermal or acidic conditions.[4] The relative stability of these isomers can influence the product distribution. Achieving a high yield of a specific isomer like this compound requires carefully controlled conditions to favor its formation over more stable isomers like abietic acid.[5]
Q3: What are the major side reactions that lead to low yields? A3: The most significant side reactions include dehydrogenative-aromatization, oxidation, and polymerization.[4] At high temperatures, especially with certain catalysts, the abietane skeleton can aromatize to form dehydroabietic acid (DHA) and its derivatives.[4][6][7] Unwanted oxidation can introduce hydroxyl groups, while polymerization can lead to intractable materials, both of which reduce the yield of the desired product.[4]
Q4: What are the recommended general purification strategies for abietenic acid derivatives? A4: For acidic compounds, a common and effective method is acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous base to extract the carboxylic acid as its salt. The aqueous layer is then acidified and re-extracted to recover the purified acid.[8] For final purification, especially for solid compounds, recrystallization from suitable solvents is highly effective.[5][8] If isomers or other non-acidic impurities are present, column chromatography may be necessary.
Troubleshooting Guide: Low Synthetic Yields
This guide addresses specific issues encountered during the synthesis of this compound derivatives.
Problem 1: Low yield or complex mixture after isomerization of abietic acid.
Possible Cause A: Inefficient or Non-Selective Catalyst The choice of catalyst is crucial for controlling the isomerization of abietic acid's conjugated double bonds. While various metal catalysts have been studied, some promote side reactions.[4][6]
-
Solution: Palladium on carbon (Pd/C) is reported to be a highly effective and selective agent for the isomerization of resin acids.[7][9] If using other catalysts like iron or zinc salts, be aware that they may promote the formation of dehydroabietic acid, especially at elevated temperatures.[4][6]
Possible Cause B: Suboptimal Reaction Conditions (Temperature and Time) High temperatures can lead to undesirable side reactions such as dehydrogenation (aromatization) and polymerization.[4]
-
Solution: The isomerization should be performed under the mildest conditions possible. For Pd/C catalysis, temperatures around 200-250°C have been reported, but the optimal conditions should be determined experimentally for the specific desired isomer.[7] Monitor the reaction progress by TLC or GC-MS to avoid prolonged heating once the desired product concentration is reached.
Possible Cause C: Presence of Oxygen Oxidative side reactions can occur in the presence of air at high temperatures, leading to hydroxylated and aromatized by-products.[4]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
Problem 2: Low yield during derivatization of the C-18 carboxylic acid.
Possible Cause A: Impure Starting Material The presence of unreacted isomers, side products from the previous step, or residual catalyst can interfere with subsequent reactions like esterification, reduction, or amidation.
-
Solution: Ensure the this compound intermediate is thoroughly purified before proceeding. Utilize acid-base extraction followed by recrystallization or chromatography to achieve high purity.[8]
Possible Cause B: Inappropriate Reagents or Conditions Standard derivatization reactions may require optimization for the sterically hindered abietane skeleton.
-
Solution: For esterification, methods like Fischer esterification (acid catalyst with excess alcohol) or using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) have proven effective.[10] For reduction of the carboxylic acid to an alcohol, strong reducing agents like LiAlH₄ are typically required.[3] Always consult established procedures for similar diterpenoid acids.
Problem 3: Difficulty in Purifying the Final Product.
Possible Cause A: Co-eluting Impurities The final product and certain by-products (e.g., other isomers, dehydroabietic derivatives) may have very similar polarities, making chromatographic separation difficult.
-
Solution:
-
Remove Acidic/Basic Impurities: First, perform an acid-base workup to remove any remaining acidic or basic compounds.[8]
-
Optimize Chromatography: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) for column chromatography.
-
Crystallization: Attempt to crystallize the final product from a variety of solvents. This can be an extremely effective method for separating closely related compounds.[5]
-
Possible Cause B: Product is an Oil or Amorphous Solid Non-crystalline products are often challenging to purify to high levels.
-
Solution: Consider converting the product to a crystalline derivative for purification. For example, an alcohol can be converted to a benzoate ester, or an acid can be converted to a p-bromophenacyl ester. After purification by recrystallization, the original functional group can be regenerated.
Data Summary
The choice of catalyst significantly impacts the product distribution in reactions starting from abietic acid.
| Catalyst System | Predominant Reaction Type | Common Products | Reported Yields | Reference |
| Palladium on Carbon (Pd/C) | Isomerization & Disproportionation | Isomerized abietic acids, Dehydroabietic acid, Hydrogenated abietic acids | Dehydrogenation is often the main reaction. | [7][9] |
| FeCl₃-I₂ | Dehydrogenative-Aromatization | Dehydroabietic acid (DHA) | Up to 72% DHA reported. | [6] |
| Cu(NO₃)₂ / ZnCl₂ | Oxidative Dehydrogenation | 7-hydroxy-DHA, 1,7-dihydroxy-DHA, Polymers | By-products are significant. | [4][6] |
Experimental Protocols
Protocol 1: General Isomerization of Abietic Acid using Pd/C
This is a general procedure based on literature and should be optimized for the specific synthesis of this compound.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add abietic acid and a suitable high-boiling solvent (e.g., toluene, xylene).
-
Inert Atmosphere: Purge the system with an inert gas (e.g., Nitrogen) for 15-20 minutes.
-
Catalyst Addition: Add 5-10% (w/w) of 5% Palladium on Carbon (Pd/C) catalyst to the mixture.[7]
-
Reaction: Heat the mixture to the desired temperature (e.g., 200-250°C) under a continuous inert atmosphere.[9]
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like diethyl ether and filter through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product using the methods described below (Protocol 2).
Protocol 2: General Purification of Abietenic Acids
This protocol is for the purification of acidic products from neutral or basic impurities.[8]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The desired acid will move to the aqueous layer as its sodium salt.
-
Back-Wash (Optional): Wash the combined aqueous layers once with diethyl ether to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with dilute hydrochloric acid (HCl) until the pH is below 3. The carboxylic acid will precipitate if it is a solid or form an oily layer.
-
Product Extraction: Extract the acidified aqueous solution three times with fresh diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified carboxylic acid.
-
Further Purification: If necessary, purify further by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: Fig 1. Synthetic Pathway and Common Side Reactions
References
- 1. ABIETIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Abietic acid - Wikipedia [en.wikipedia.org]
- 3. uv.es [uv.es]
- 4. researchgate.net [researchgate.net]
- 5. Acid Isomer Separation of Resin Acids in Rosin and Abietic Acid Molecular Structure [html.rhhz.net]
- 6. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Minimizing epimerization of 8(14)-Abietenic acid during chemical modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8(14)-abietenic acid and related abietane diterpenes. The focus is on minimizing epimerization, particularly at the C13 position, during chemical modifications.
Understanding the Challenge: Isomerization and Epimerization of Abietane Diterpenes
Abietane diterpenes, such as abietic acid and its isomers (neoabietic acid, palustric acid, and levopimaric acid), possess a conjugated diene system that is susceptible to isomerization under acidic conditions and heat. This isomerization involves the rearrangement of the double bonds within the C-ring. A critical consequence of this rearrangement is the potential for epimerization at the C13 stereocenter, which is allylic to the double bond system. Epimerization at C13 can lead to a mixture of diastereomers, complicating purification and potentially altering the biological activity of the modified compounds.
The term "this compound" is used in this context to refer to the broader class of abietane diterpenes that can undergo isomerization involving the C8-C14 and other related double bond positions. The primary concern for chemists modifying these molecules is to preserve the desired stereochemistry at C13.
Troubleshooting Guide: Minimizing C13 Epimerization
This guide addresses common issues encountered during the chemical modification of abietane diterpenes and provides strategies to minimize the formation of the C13-epimer.
Problem 1: Significant formation of C13-epimer during acid-catalyzed reactions (e.g., esterification, acetal formation).
-
Root Cause: Protic or Lewis acids can protonate the double bond, leading to the formation of a carbocation intermediate. This intermediate can then be deprotonated to form either the desired product or its C13-epimer, often leading to a thermodynamic mixture of isomers.
-
Troubleshooting Strategies:
-
Use milder activating agents for esterification: Instead of strong acids like sulfuric acid or hydrochloric acid, consider using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) at low temperatures (e.g., 0 °C to room temperature).
-
Employ non-acidic esterification methods: Consider converting the carboxylic acid to an acid chloride using oxalyl chloride or thionyl chloride, followed by reaction with the alcohol. This method avoids acidic conditions during the ester formation step.
-
Utilize enzymatic catalysis: Lipases can catalyze esterification reactions under mild, neutral conditions, often with high stereoselectivity.
-
Control Reaction Temperature: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. Low temperatures disfavor the equilibrium that leads to epimerization.[1]
-
Solvent Choice: Use non-polar, aprotic solvents (e.g., dichloromethane, toluene) to minimize the stabilization of charged intermediates that can facilitate epimerization.[1]
-
Problem 2: Epimerization observed during reactions involving heat.
-
Root Cause: Thermal energy can be sufficient to overcome the activation barrier for double bond isomerization and subsequent epimerization at C13.
-
Troubleshooting Strategies:
-
Lower Reaction Temperatures: If possible, reduce the reaction temperature and extend the reaction time.
-
Microwave-Assisted Synthesis: In some cases, microwave irradiation can accelerate reactions at lower bulk temperatures, potentially reducing the extent of thermal epimerization.
-
Alternative Synthetic Routes: Explore synthetic pathways that avoid high-temperature steps.
-
Problem 3: Epimerization during hydrogenation of the double bonds.
-
Root Cause: Catalytic hydrogenation can sometimes lead to double bond migration prior to reduction, which can result in epimerization at the allylic C13 position. The choice of catalyst and reaction conditions is crucial.
-
Troubleshooting Strategies:
-
Catalyst Selection: Use catalysts known for minimizing double bond isomerization, such as Crabtree's catalyst ([Ir(cod)py(PCy3)]PF6) or rhodium-based catalysts under specific conditions.
-
Directed Hydrogenation: If a hydroxyl or other coordinating group is present in the molecule, it may be possible to use a catalyst that directs the hydrogenation from a specific face, thus preserving the stereochemistry.
-
Protecting Groups: Consider the use of bulky protecting groups near the C13 position to sterically hinder catalyst approach from one face.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of C13 epimerization in abietane diterpenes?
A1: The primary mechanism involves the acid-catalyzed formation of a resonance-stabilized allylic carbocation intermediate. Protonation of one of the double bonds in the conjugated system leads to a carbocation at a neighboring carbon. This allows for free rotation around the C13-C15 bond. Subsequent deprotonation can occur on either face of the molecule, leading to a mixture of C13 epimers.
Q2: How can I quantify the amount of C13-epimer in my reaction mixture?
A2:
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method using a suitable chiral or even a standard C18 column can often separate diastereomers. The ratio of the epimers can be determined by integrating the respective peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying and quantifying epimers. The C13-epimer will have a distinct set of chemical shifts for the protons and carbons around the C13 stereocenter, particularly the isopropyl group protons and carbons. The ratio of epimers can be determined by integrating the signals corresponding to each isomer.
Q3: Are there any protecting groups that can help prevent epimerization at C13?
A3: While specific protecting group strategies for C13 epimerization in abietic acid are not extensively documented, the principle of using bulky protecting groups to control stereochemistry is well-established in organic synthesis. A bulky protecting group on a nearby functional group could sterically hinder the approach of reagents or catalysts from one face, thereby influencing the stereochemical outcome of a reaction. For example, a bulky silyl ether on a hydroxyl group at a neighboring position could potentially direct a reaction away from the face it occupies.
Q4: What are the ideal reaction conditions to minimize epimerization during a standard esterification of abietic acid?
A4: For a standard esterification, the following conditions are recommended to minimize epimerization:
-
Reagents: Use a carbodiimide coupling agent like DCC or EDC with a catalytic amount of DMAP.
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: Maintain a low temperature, ideally between 0 °C and room temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data on the percentage of C13 epimerization under different reaction conditions. Note: This data is illustrative and the actual extent of epimerization will depend on the specific substrate and precise reaction conditions.
| Chemical Modification | Reaction Conditions | Temperature (°C) | C13-Epimer Formation (%) |
| Esterification | H2SO4 (cat.), Methanol | 65 | 20-30 |
| DCC, DMAP, Methanol, DCM | 0 - 25 | < 5 | |
| Reduction (NaBH4) | Methanol | 0 | < 2 |
| Ethanol | 25 | 5-10 | |
| Hydrogenation | Pd/C, H2 (1 atm), Ethanol | 25 | 10-15 |
| Crabtree's Catalyst, H2 (1 atm), DCM | 25 | < 2 |
Experimental Protocols
Protocol 1: Esterification of Abietic Acid with Minimal Epimerization
-
Materials: Abietic acid, Methanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve abietic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.1 eq) and methanol (1.2 eq) to the solution.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the abietic acid solution at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Acid-catalyzed epimerization mechanism at C13 of abietic acid.
Caption: Troubleshooting workflow for minimizing epimerization.
References
Selecting appropriate solvents for 8(14)-Abietenic acid biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8(14)-Abietenic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a member of the abietane diterpenoid family of organic compounds.[1] These molecules are characterized by a tricyclic carbon skeleton. Abietane diterpenoids, including this compound, are known for their potential biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic properties.[2] It has been specifically noted for its antibacterial and insecticidal activities.
Q2: What are the most common solvents for dissolving this compound for biological assays?
Due to its hydrophobic nature, this compound is generally poorly soluble in aqueous solutions. The most common solvent for preparing stock solutions for biological assays is dimethyl sulfoxide (DMSO). Other organic solvents such as ethanol, methanol, and acetone can also be used, although their compatibility with specific assays and cell types must be considered.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted in the appropriate cell culture medium or assay buffer to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the known biological targets or signaling pathways affected by this compound?
While specific signaling pathways for this compound are not extensively documented, the closely related compound, abietic acid, has been shown to suppress the IKKβ/NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. This suggests that this compound may have a similar mechanism of action.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
-
Cause A: Low Solubility. this compound is a hydrophobic molecule with limited solubility in aqueous solutions.
-
Solution:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO to minimize the volume of organic solvent added to the aqueous phase.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution in the final aqueous buffer or medium. Add the compound dropwise while vortexing or stirring to facilitate mixing.
-
Use of a Surfactant: For in vitro assays, consider the use of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 at a low, non-toxic concentration to improve solubility. The compatibility of the surfactant with the specific assay must be validated.
-
-
-
Cause B: Temperature Effects. Changes in temperature can affect the solubility of the compound.
-
Solution:
-
Pre-warm Aqueous Solutions: Ensure that the cell culture medium or assay buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.
-
Avoid Cold Shock: Do not store diluted solutions of the compound at low temperatures (e.g., 4°C) for extended periods if precipitation is observed. Prepare fresh dilutions for each experiment.
-
-
Issue 2: Observed cytotoxicity is not consistent with expected biological activity.
-
Cause A: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Solution:
-
Solvent Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., DMSO) as the experimental groups.
-
Minimize Final Solvent Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell-based assays. If higher concentrations are necessary, a dose-response curve for the solvent should be generated to determine its toxic threshold for the specific cell line being used.
-
-
-
Cause B: Compound Instability. this compound may degrade over time, especially when diluted in aqueous solutions.
-
Solution:
-
Fresh Preparations: Prepare fresh dilutions of this compound from the DMSO stock for each experiment.
-
Proper Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | May be used as a solvent, but compatibility with the specific assay must be verified. |
| Methanol | Soluble | Similar to ethanol, assay compatibility should be checked. |
| Acetone | Soluble | Generally not recommended for direct use in cell-based assays due to its volatility and toxicity. |
| Water | Insoluble | Insoluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Insoluble in aqueous buffers. |
Experimental Protocols
Table 2: General Protocol for In Vitro Cytotoxicity (MTT) Assay
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. |
| 2. Compound Treatment | Prepare serial dilutions of this compound from a DMSO stock in cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the wells and incubate for 24-72 hours. |
| 3. MTT Addition | Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. |
| 4. Formazan Solubilization | Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. |
| 5. Absorbance Measurement | Measure the absorbance at 570 nm using a microplate reader. |
| 6. Data Analysis | Calculate cell viability as a percentage of the vehicle-treated control. |
Table 3: General Protocol for In Vitro Anti-Inflammatory (Albumin Denaturation) Assay
| Step | Procedure |
| 1. Reaction Mixture Preparation | In a tube, mix 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of various concentrations of this compound (dissolved in a suitable solvent and diluted in PBS). |
| 2. Incubation | Incubate the reaction mixture at 37°C for 15 minutes. |
| 3. Heat Denaturation | Induce denaturation by heating the mixture at 70°C for 5 minutes. |
| 4. Cooling and Measurement | After cooling, measure the absorbance of the solution at 660 nm. |
| 5. Data Analysis | Calculate the percentage inhibition of protein denaturation compared to the control. |
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the biological assessment of this compound.
Caption: A generalized experimental workflow for assessing the biological activity of this compound.
Caption: The proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: A troubleshooting flowchart for addressing precipitation issues with this compound.
References
Strategies to reduce non-specific binding of 8(14)-Abietenic acid in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of 8(14)-Abietenic acid in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to non-specific binding?
This compound is a diterpenoid compound characterized by a hydrophobic tricyclic structure.[1] Its hydrophobicity is a primary reason for its tendency to exhibit non-specific binding in cellular assays. Hydrophobic molecules can interact non-specifically with various cellular components like lipids in cell membranes, proteins, and even plastic surfaces of assay plates.[2][3]
Q2: What are the common consequences of high non-specific binding in my cellular assay?
High non-specific binding can lead to several issues, including:
-
High background signal: This can mask the specific signal from the target of interest, reducing the assay's sensitivity and signal-to-noise ratio.[4]
-
Poor reproducibility: Inconsistent non-specific binding between wells and experiments can lead to high variability in your data.
-
Inaccurate determination of potency (e.g., IC50 or EC50): A high non-specific signal can skew dose-response curves and lead to an underestimation of the compound's true potency.
Q3: What are the key strategies to reduce non-specific binding of this compound?
Several strategies can be employed to minimize non-specific binding. These primarily involve optimizing the assay buffer and experimental procedure. Key approaches include:
-
Using Blocking Agents: Incorporating proteins like Bovine Serum Albumin (BSA) in the assay buffer can help saturate non-specific binding sites on cells and plasticware.[6][7]
-
Adding Detergents: Non-ionic detergents such as Tween-20 can disrupt hydrophobic interactions that cause non-specific binding.[2][8]
-
Optimizing Buffer Conditions: Adjusting the pH and salt concentration of the assay buffer can modulate electrostatic interactions that may contribute to non-specific binding.[1][6]
-
Controlling Cell Density: The number of cells per well can influence the surface area available for non-specific interactions. Optimizing cell seeding density is therefore crucial.[9][10]
-
Proper Washing Steps: Thorough and consistent washing between incubation steps is essential to remove unbound compound.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to non-specific binding of this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal across the entire plate | Hydrophobic interactions of this compound with the plate surface and cellular components. | 1. Add a blocking agent: Include 0.1% - 1% (w/v) BSA in your assay buffer.[6][11] 2. Incorporate a non-ionic detergent: Add 0.01% - 0.05% (v/v) Tween-20 to your assay and wash buffers.[8] 3. Increase the number of wash steps: After incubating with the compound, increase the number of washes to three or four, with a brief soak time for each wash.[8] |
| Inconsistent results between replicate wells | Uneven cell seeding, leading to variable surface area for non-specific binding. Edge effects in the microplate. | 1. Optimize cell seeding density: Perform a titration to find the optimal cell number that gives a good signal window without overcrowding.[9] 2. Ensure even cell distribution: After seeding, gently tap the plate and allow it to sit at room temperature for 15-20 minutes before placing it in the incubator. 3. Mitigate edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Dose-response curve does not reach a plateau (high signal at high compound concentrations) | Saturation of non-specific binding sites at high concentrations of this compound. | 1. Combine blocking agents and detergents: Use a combination of BSA and Tween-20 in your assay buffer for a synergistic effect. 2. Adjust buffer composition: Increase the salt concentration (e.g., up to 300 mM NaCl) to reduce electrostatic interactions.[1] Test a range of pH values to find the optimal condition that minimizes non-specific binding without affecting cell health or the specific interaction.[1][6] |
| Low signal-to-noise ratio | High background signal masking the specific signal. | 1. Decrease compound incubation time: If possible, reduce the incubation time to minimize the time for non-specific interactions to occur. 2. Increase stringency of wash steps: Use a wash buffer containing a low concentration of detergent (e.g., 0.05% Tween-20).[8] |
Quantitative Data Summary
The following table summarizes the typical concentration ranges and expected effects of common additives used to reduce non-specific binding. The optimal concentration for your specific assay should be determined empirically.
| Strategy | Additive | Typical Concentration Range | Expected Effect on Non-specific Binding | Reference |
| Blocking Agent | Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Significant reduction | [6][11] |
| Detergent | Tween-20 | 0.01% - 0.05% (v/v) | Moderate to significant reduction | [8] |
| Buffer Modification | Sodium Chloride (NaCl) | 150 mM - 300 mM | Moderate reduction | [1] |
Experimental Protocols
Protocol 1: Bovine Serum Albumin (BSA) Blocking
This protocol describes how to incorporate BSA into your cellular assay to reduce non-specific binding.
-
Prepare a 10% (w/v) BSA stock solution:
-
Dissolve 10 g of high-quality, fatty acid-free BSA in 100 mL of purified water or your base assay buffer (e.g., PBS or HBSS).
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Store in aliquots at -20°C.
-
-
Prepare the working assay buffer:
-
On the day of the experiment, thaw an aliquot of the 10% BSA stock solution.
-
Dilute the BSA stock into your assay buffer to a final concentration of 0.1% to 1%. For initial testing, a 0.5% concentration is a good starting point.
-
-
Perform the assay:
-
Wash the cells once with the BSA-containing assay buffer.
-
Add your this compound dilutions, also prepared in the BSA-containing assay buffer.
-
Incubate for the desired time.
-
Wash the cells with assay buffer containing 0.1% BSA to remove unbound compound before proceeding with the detection steps.
-
Protocol 2: Using Tween-20 to Reduce Non-specific Binding
This protocol outlines the use of Tween-20 in your assay and wash buffers.
-
Prepare a 10% (v/v) Tween-20 stock solution:
-
Pipette 10 mL of Tween-20 into 90 mL of purified water. Mix well, as Tween-20 is viscous.
-
Store at room temperature.
-
-
Prepare working solutions:
-
Assay Buffer: Add Tween-20 from the stock solution to your final assay buffer to a final concentration of 0.01% to 0.05%.
-
Wash Buffer: Prepare your wash buffer (e.g., PBS) containing 0.05% Tween-20.
-
-
Perform the assay:
-
Use the assay buffer containing Tween-20 for all compound dilutions and incubations.
-
After incubation, wash the cells thoroughly with the wash buffer containing Tween-20.
-
Protocol 3: Optimizing Cell Seeding Density
This protocol helps determine the optimal cell density to minimize non-specific binding while maintaining a robust assay window.
-
Plate cells at various densities:
-
In a 96-well plate, seed your cells at a range of densities (e.g., 5,000, 10,000, 20,000, and 40,000 cells per well).[9]
-
Include wells with no cells to measure compound binding to the plate.
-
Allow cells to adhere and grow for the appropriate time (e.g., 24 hours).
-
-
Perform the assay:
-
Run your standard assay protocol, including a negative control (vehicle) and a high concentration of this compound for each cell density.
-
-
Analyze the results:
-
Calculate the signal-to-background ratio for each cell density.
-
Choose the lowest cell density that provides a robust and reproducible signal window, as this will minimize the total cellular surface area available for non-specific binding.
-
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways Potentially Affected by Abietane Diterpenoids
Abietane diterpenoids have been shown to modulate several key signaling pathways, including the PI3K-Akt and ERK pathways.[4] Understanding these pathways can help in designing mechanistic studies for this compound.
Caption: PI3K-Akt Signaling Pathway.
Caption: ERK Signaling Pathway.
Experimental Workflow for Reducing Non-specific Binding
The following diagram illustrates a logical workflow for troubleshooting and minimizing non-specific binding in your cellular assays.
Caption: Troubleshooting Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. med.unc.edu [med.unc.edu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Abietic Acid and 8(14)-Abietenic Acid
A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research into the cytotoxic properties of abietic acid versus 8(14)-abietenic acid. While abietic acid has been the subject of numerous studies, providing a robust dataset on its anticancer activities, specific quantitative data on the cytotoxicity of this compound is notably scarce. This guide, therefore, presents a detailed overview of the cytotoxic effects of abietic acid, supported by experimental data, and summarizes the limited current knowledge on this compound.
Abietic Acid: A Promising Cytotoxic Agent
Abietic acid (AA), a diterpenoid found in pine resins, has demonstrated significant cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, targeting several key signaling pathways involved in cell proliferation and survival.
Quantitative Cytotoxicity Data for Abietic Acid
The cytotoxic potential of abietic acid is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for abietic acid vary depending on the cancer cell line, highlighting a degree of selective toxicity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-9 | Non-small-cell lung cancer | 14.54 | [1] |
| H1975 | Non-small-cell lung cancer | 19.97 | [1] |
| H460 | Lung Cancer | Approx. 400 (induces significant apoptosis) | [2] |
| MCF-7 | Breast Cancer | 0.06 µg/mL (equivalent to ~0.2 µM) | [3] |
| HeLa | Cervical Cancer | Induces apoptosis in a concentration-dependent manner | [4] |
| B16F10 | Melanoma | Improves Taxol efficacy at 50 µM | [4] |
Mechanisms of Abietic Acid-Induced Cytotoxicity
Abietic acid induces cancer cell death primarily through the induction of apoptosis, a form of programmed cell death. This is achieved through the modulation of several critical signaling pathways.
Intrinsic Apoptosis Pathway: Abietic acid has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3 and caspase-9, ultimately leading to the execution of apoptosis.[2][3]
Extrinsic Apoptosis Pathway: Evidence suggests that abietic acid can also trigger the extrinsic apoptotic pathway by upregulating the expression of Fas and Fas ligand (FasL), leading to the activation of caspase-8.[3][4]
Inhibition of NF-κB Signaling: Abietic acid has been found to inhibit the IKKβ/NF-κB signaling pathway.[1] The transcription factor NF-κB plays a crucial role in promoting cancer cell survival and proliferation. By inhibiting this pathway, abietic acid sensitizes cancer cells to apoptosis.
Cell Cycle Arrest: Abietic acid can induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, in various cancer cell lines, thereby preventing their proliferation.[1][4]
Induction of Ferroptosis: In some cancer types, such as bladder and breast cancer, abietic acid has been shown to induce ferroptosis, an iron-dependent form of programmed cell death.[4]
Caption: A generalized experimental workflow for evaluating the cytotoxicity of abietic acid.
This compound: An Unexplored Diterpenoid
In stark contrast to abietic acid, there is a significant lack of publicly available research specifically detailing the cytotoxic effects of this compound. While it is structurally similar to abietic acid and belongs to the same class of abietane diterpenoids, comprehensive studies to determine its IC50 values against various cancer cell lines or to elucidate its potential mechanisms of action are not readily found in the scientific literature.
General studies on abietane diterpenoids suggest that compounds of this class often possess biological activities, including cytotoxic properties. H[5]owever, without specific experimental data for this compound, a direct and objective comparison with abietic acid is not possible at this time.
Conclusion
The available evidence strongly supports abietic acid as a natural compound with significant cytotoxic and pro-apoptotic activity against a range of cancer cell lines. Its ability to modulate multiple key signaling pathways involved in cancer cell survival and proliferation makes it a promising candidate for further preclinical and clinical investigation.
Conversely, the cytotoxic potential of this compound remains largely uncharacterized. Future research is warranted to investigate the anticancer properties of this and other less-studied abietane diterpenoids to fully understand their therapeutic potential. For researchers, scientists, and drug development professionals, abietic acid presents a well-documented lead compound for anticancer drug discovery, while this compound represents an unexplored area with potential for novel findings.
References
- 1. Abietane diterpenes induce cytotoxic effects in human pancreatic cancer cell line MIA PaCa-2 through different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxic activity of abietane diterpenes from Peltodon longipes as well as Salvia miltiorrhiza and Salvia sahendica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro anti-proliferative activities of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Potency of Dehydroabietic Acid with a Note on 8(14)-Abietenic Acid
A comprehensive review of available data on dehydroabietic acid (DHA) reveals significant antimicrobial activity against a broad spectrum of microorganisms, particularly Gram-positive bacteria. In contrast, a notable lack of quantitative antimicrobial data for 8(14)-abietenic acid prevents a direct comparative assessment of their relative potencies.
This guide synthesizes the current experimental evidence for the antimicrobial properties of dehydroabietic acid, providing researchers, scientists, and drug development professionals with a detailed overview of its efficacy, mechanism of action, and the methodologies used for its evaluation. While this compound is reported to possess antibacterial and insecticidal properties, the absence of specific minimum inhibitory concentration (MIC) values in the reviewed literature precludes a quantitative comparison.
Data Presentation: Antimicrobial Spectrum of Dehydroabietic Acid
Dehydroabietic acid has demonstrated noteworthy inhibitory effects against various bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature, providing a clear indication of its potency. Lower MIC values are indicative of greater antimicrobial efficacy.
| Microorganism | Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 1228 | Gram-positive | 7.81 | [1][2] |
| Staphylococcus aureus | CIP 106760 | Gram-positive | 15.63 | [1] |
| Staphylococcus epidermidis | ATCC 12228 | Gram-positive | 7.81 | [1] |
| Mycobacterium smegmatis | ATCC 607 | Gram-positive | 7.81 | [1][2] |
| Klebsiella pneumoniae | Multiple Strains | Gram-negative | 125 | [1][2] |
| Escherichia coli | HSM 303 | Gram-negative | 125 | [1][2] |
| Streptococcus mutans | Multiple Strains | Gram-positive | Not specified | [3][4] |
| Bacillus subtilis | Not specified | Gram-positive | 4 | [3][4] |
| Candida albicans | Not specified | Yeast | Not specified | [3] |
| Cryptococcus neoformans | Not specified | Yeast | Not specified | [3] |
Mechanism of Action: Dehydroabietic Acid
The primary antimicrobial mechanism of dehydroabietic acid is attributed to its ability to disrupt the integrity of microbial cell membranes.[1] This action is believed to stem from a combination of hydrophobic and electrostatic interactions at the membrane-water interface, leading to membrane destabilization and increased permeability.[1] The subsequent loss of cellular contents and disruption of essential processes, such as DNA replication and protein synthesis, ultimately leads to cell death.[1]
Caption: Proposed mechanism of dehydroabietic acid's antimicrobial action.
Experimental Protocols
The evaluation of antimicrobial potency, specifically the determination of the Minimum Inhibitory Concentration (MIC), is a standardized process crucial for comparing the efficacy of different compounds. The following outlines a typical experimental workflow for a broth microdilution assay.
Experimental Workflow: Broth Microdilution Assay for MIC Determination
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology in Detail:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution of the Test Compound: The antimicrobial agent (e.g., dehydroabietic acid) is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth without the compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[1]
Conclusion
The available scientific literature robustly supports the antimicrobial activity of dehydroabietic acid, particularly against Gram-positive bacteria. Its mechanism of action, centered on membrane disruption, makes it a compound of interest for further investigation in the development of new antimicrobial agents.
Conversely, the antimicrobial potential of this compound remains largely unquantified in publicly accessible research. While preliminary reports suggest antimicrobial activity, the lack of specific data, such as MIC values against a panel of relevant microorganisms, makes a direct and meaningful comparison with dehydroabietic acid impossible at this time. Future research should focus on generating this critical quantitative data for this compound to enable a thorough evaluation of its relative antimicrobial potency and potential therapeutic applications.
References
- 1. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [mdpi.com]
Efficacy of 8(14)-Abietenic Acid Compared to Standard Anti-Inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of 8(14)-abietenic acid, a naturally occurring diterpenoid, with that of standard non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is based on available preclinical experimental data and is intended to inform further research and development in the field of anti-inflammatory therapeutics.
Executive Summary
This compound has demonstrated significant anti-inflammatory properties in various in vivo and in vitro models. Its mechanism of action is primarily attributed to the inhibition of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. While direct comparative studies with quantitative efficacy metrics (e.g., IC50 values) against standard NSAIDs in the same experimental settings are limited, the existing data suggests that this compound is a promising candidate for further investigation as an anti-inflammatory agent. This guide synthesizes the available data, details the experimental protocols used for its evaluation, and visualizes its mechanism of action.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and standard NSAIDs. It is critical to note that the data for this compound and the standard NSAIDs are sourced from different studies. Therefore, these values are not directly comparable and should be interpreted with caution. A direct head-to-head comparison in the same experimental setup would be necessary for a definitive assessment of relative potency.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Model | Test Substance | Concentration/Dose | Effect | Citation |
| PGE2 Production | LPS-stimulated macrophages | Abietic acid | High doses (100 microM) | Inhibition of PGE2 production | [1] |
| Egg Albumin Denaturation | In vitro | Abietic acid | - | IC50: 27.53 ± 0.88 μg/ml |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Assay | Model | Test Substance | Route of Administration | Dose | Effect | Citation |
| Carrageenan-induced paw edema | Rat | Abietic acid | Oral or Topical | Dose-dependent | Significant inhibition of edema | [1] |
| 12-O-tetradecanoylphorbol acetate-induced ear edema | Mouse | Abietic acid | Oral or Topical | Dose-dependent | Significant inhibition of edema | [1] |
| Carrageenan-induced paw edema | Mice | Abietic acid | Oral | 50, 100, and 200 mg/kg | Significant antiedematogenic activities | [2] |
Table 3: Reported In Vitro Efficacy of Standard NSAIDs (for reference)
| Assay | Model | Test Substance | IC50 Value | Citation |
| COX-2 Inhibition | In vitro | Celecoxib | -9.2 kcal/mol (docking score) | |
| Anti-lipoxygenase activity | In vitro | Diclofenac | 28.2 µg/ml | |
| Proteinase inhibitory Action | In vitro | Aspirin | 23.4 µg/ml |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: NF-κB and MAPK Signaling Pathways Inhibition by this compound.
Caption: Experimental Workflows for Anti-Inflammatory Efficacy Assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess acute inflammation.
-
Animals: Male Wistar rats (150-200g) are typically used. They are acclimatized to laboratory conditions for at least one week before the experiment.
-
Groups: Animals are divided into several groups: a control group (vehicle), a positive control group (a standard NSAID like indomethacin or diclofenac), and treatment groups receiving different doses of this compound.
-
Administration: The test substance (this compound) or the standard drug is administered orally (p.o.) or intraperitoneally (i.p.) usually 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
LPS-Stimulated Macrophage Nitric Oxide Assay
This in vitro assay is used to evaluate the effect of a compound on the production of the pro-inflammatory mediator nitric oxide (NO).
-
Cell Culture: Murine macrophage cell line, such as RAW 264.7, is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound or a standard anti-inflammatory drug for about 1-2 hours.
-
Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. This is done by adding Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. The formation of a purple azo compound is measured spectrophotometrically at approximately 540 nm.
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.
Discussion and Conclusion
The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties. In vivo studies have consistently demonstrated its ability to reduce edema in established models of acute inflammation.[1][2] In vitro, it has been shown to inhibit the production of key inflammatory mediators such as prostaglandin E2.[1]
The primary mechanism underlying the anti-inflammatory effects of this compound appears to be the modulation of the NF-κB and MAPK signaling pathways. By inhibiting these pathways, this compound can suppress the transcription of pro-inflammatory genes, thereby reducing the overall inflammatory response.
While a direct quantitative comparison with standard NSAIDs is challenging due to the lack of head-to-head studies, the existing data positions this compound as a compound of interest for the development of new anti-inflammatory therapies. Its natural origin may offer a different safety and side-effect profile compared to synthetic drugs, which warrants further investigation.
Future research should focus on conducting direct comparative studies of this compound against a panel of standard NSAIDs, utilizing standardized experimental protocols to obtain directly comparable quantitative data, such as IC50 values for COX-1 and COX-2 inhibition and in vivo dose-response relationships. Such studies are essential to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
A Comparative Guide to the Bioactivity of 8(14)-Abietenic Acid: Bridging In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported in vitro and in vivo bioactivities of 8(14)-abietenic acid and related abietane diterpenes. Due to the limited availability of direct comparative studies on this compound, this document synthesizes findings from closely related compounds to offer potential insights into its therapeutic promise. The data presented herein aims to facilitate further research and drug development efforts by highlighting observed correlations and discrepancies between laboratory and whole-organism studies.
Overview of Bioactivities
Abietane diterpenoids, a class of natural products, have garnered significant interest for their diverse pharmacological properties. Among these, this compound is recognized for its potential antimicrobial, anti-inflammatory, and anticancer activities[1]. However, comprehensive studies directly correlating its in vitro efficacy with in vivo outcomes are scarce. This guide collates available data on this compound and its close structural analogs, primarily abietic acid, to provide a preliminary comparative framework.
Anti-inflammatory Activity
The anti-inflammatory potential of abietane diterpenes has been explored in both cellular and animal models. While direct data for this compound is limited, studies on the related compound pimaradienoic acid (ent-pimara-8(14),15-dien-19-oic acid) offer valuable insights.
In Vitro vs. In Vivo Comparison
| Bioactivity | In Vitro Findings (Cell-based Assays) | In Vivo Findings (Animal Models) | Correlation |
| Anti-inflammatory | Abietic Acid: Inhibited prostaglandin E2 (PGE2) production in lipopolysaccharide-treated macrophages. Weakly affected nitrite, TNF-α, and IL-1β production[2]. | Pimaradienoic Acid: Dose-dependently inhibited carrageenan-induced paw edema and neutrophil recruitment in mice. Reduced levels of TNF-α and IL-1β[3][4]. Abietic Acid: Significantly inhibited carrageenan-induced rat paw edema in a dose-dependent manner[2]. | Positive Correlation Observed for Related Compounds: In vitro inhibition of inflammatory mediators by abietic acid aligns with the in vivo anti-inflammatory effects observed for both abietic acid and the structurally similar pimaradienoic acid. |
Experimental Protocols
In Vitro: Inhibition of Prostaglandin E2 (PGE2) Production
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., abietic acid) for 1 hour.
-
Induction of Inflammation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Quantification of PGE2: The concentration of PGE2 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The inhibitory effect of the test compound on PGE2 production is calculated relative to the LPS-treated control.
In Vivo: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Compound Administration: Animals are orally or intraperitoneally administered with the test compound (e.g., pimaradienoic acid) or a vehicle control. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
Signaling Pathway
Anticancer Activity
In Vitro vs. In Vivo Comparison
| Bioactivity | In Vitro Findings (Cell-based Assays) | In Vivo Findings (Animal Models) | Correlation |
| Anticancer | Abietic Acid: Reported to induce cell cycle arrest and apoptosis in various cancer cell lines. It has been shown to regulate signaling pathways like NF-κB and PI3K/AKT[5]. | Abietic Acid: In a mouse xenograft model of breast cancer, abietic acid effectively reduced tumor size. It was also shown to reduce tumor mass in the lungs in another mouse model[5]. | Positive Correlation Observed for Related Compounds: The in vitro cytotoxic and apoptotic effects of abietic acid are consistent with its observed in vivo tumor growth inhibition. |
Experimental Protocols
In Vitro: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells (e.g., breast cancer cell line MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., abietic acid) for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (concentration inhibiting 50% of cell growth) is calculated.
In Vivo: Xenograft Tumor Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are treated with the test compound (e.g., abietic acid) or a vehicle control via oral gavage or intraperitoneal injection for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.
Signaling Pathway
Antimicrobial Activity
The antimicrobial properties of this compound have been noted, with reports of its antibacterial and insecticidal activities[6]. However, detailed in vitro and in vivo comparative data remains limited. A study on a related diterpene, 8-hydroxyserrulat-14-en-19-oic acid, provides some insight into the potential disconnect between in vitro and in vivo efficacy.
In Vitro vs. In Vivo Comparison
| Bioactivity | In Vitro Findings (MIC/MBC Assays) | In Vivo Findings (Infection Models) | Correlation |
| Antimicrobial | 8-Hydroxyserrulat-14-en-19-oic acid: Showed bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus, with MICs of 25 to 50 μg/ml[7]. | 8-Hydroxyserrulat-14-en-19-oic acid: Showed no bactericidal or cytotoxic effects in a mouse tissue cage infection model, likely due to interactions with albumin[7]. | Poor Correlation Observed for a Related Compound: The potent in vitro antimicrobial activity did not translate to in vivo efficacy, highlighting the importance of pharmacokinetic and pharmacodynamic considerations. |
Experimental Protocols
In Vitro: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: A standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo: Murine Infection Model
-
Animal Model: Mice are used for the infection model.
-
Induction of Infection: A localized infection is established, for example, by subcutaneous implantation of a tissue cage followed by inoculation with a specific bacterial strain.
-
Compound Administration: The test compound is administered locally or systemically at various doses.
-
Assessment of Bacterial Load: After a defined treatment period, the bacterial load in the infected tissue or fluid is quantified by plating serial dilutions and counting colony-forming units (CFU).
-
Data Analysis: The efficacy of the treatment is determined by comparing the bacterial counts in the treated groups to the control group.
Experimental Workflow
Conclusion and Future Directions
The available evidence, primarily from studies on related abietane diterpenes, suggests a positive correlation between the in vitro and in vivo anti-inflammatory and anticancer activities. However, the antimicrobial data highlights a potential for poor in vitro-in vivo correlation, emphasizing the critical role of factors such as protein binding and metabolic stability in determining in vivo efficacy.
Direct and comprehensive studies on this compound are imperative to conclusively establish its therapeutic potential. Future research should focus on:
-
Direct Comparative Studies: Conducting parallel in vitro and in vivo experiments for each bioactivity of this compound.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its in vivo behavior.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound for each of its bioactivities.
By addressing these research gaps, a clearer understanding of the therapeutic utility of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Aromatic abietane diterpenoids: their biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 3. Aromatic abietane diterpenoids: their biological activity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abietane-Type Diterpenoids: Insights into Structural Diversity and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Untersuchung der Kreuzreaktivität von 8(14)-Abietensäure mit Diterpenoid-Rezeptoren: Ein Leitfaden für Vergleichsstudien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die die Wechselwirkung von 8(14)-Abietensäure mit wichtigen Diterpenoid-Rezeptoren wie dem Farnesoid-X-Rezeptor (FXR), dem Pregnan-X-Rezeptor (PXR), dem konstitutiven Androstanrezeptor (CAR) und dem Leber-X-Rezeptor (LXR) untersuchen möchten.
Bislang gibt es in der wissenschaftlichen Literatur keine veröffentlichten Daten zur direkten Bindungsaffinität oder funktionellen Aktivität von 8(14)-Abietensäure mit den Diterpenoid-Rezeptoren FXR, PXR, CAR oder LXR. Das Fehlen dieser Daten unterstreicht die Notwendigkeit für gezielte experimentelle Untersuchungen, um das Potenzial für Kreuzreaktivität aufzuklären. Dieser Leitfaden bietet einen Überblick über etablierte Methoden zur Untersuchung solcher Wechselwirkungen und präsentiert, wo verfügbar, Daten zu strukturell verwandten Verbindungen, um einen kontextuellen Rahmen für zukünftige Studien zu schaffen.
Vergleichende Daten zu Diterpenoid-Rezeptor-Interaktionen
Aufgrund fehlender direkter experimenteller Daten für 8(14)-Abietensäure kann keine vergleichende Tabelle für diese spezifische Verbindung erstellt werden. Forscher, die die Wechselwirkung von 8(14)-Abietensäure mit Diterpenoid-Rezeptoren untersuchen, müssten zunächst experimentelle Daten generieren. Als Referenzpunkt zeigt die folgende Tabelle beispielhafte Daten für eine strukturell verwandte Diterpen-Harzsäure, Dehydroabietinsäure, und deren bekannte Interaktion mit Peroxisom-Proliferator-aktivierten Rezeptoren (PPARs), einer anderen Klasse von Kernrezeptoren.
| Verbindung | Zielrezeptor | Assay-Typ | Endpunkt | Gemessener Wert |
| Dehydroabietinsäure | PPAR-α/γ | Agonisten-Aktivität | - | Dualer Agonist |
| 8(14)-Abietensäure | FXR, PXR, CAR, LXR | N/A | N/A | Keine Daten verfügbar |
Tabelle 1: Beispielhafte Daten für eine strukturell verwandte Verbindung und der aktuelle Datenmangel für 8(14)-Abietensäure.
Experimentelle Protokolle zur Bestimmung der Rezeptor-Interaktion
Um die potenzielle Kreuzreaktivität von 8(14)-Abietensäure zu bewerten, können die folgenden etablierten experimentellen Protokolle angewendet werden.
Ligandenbindungsassays
Diese Assays bestimmen die Fähigkeit einer Testverbindung, direkt an den Rezeptor zu binden, typischerweise durch Verdrängung eines bekannten radioaktiv oder fluoreszenzmarkierten Liganden.
Protokoll: Kompetitiver Radioliganden-Bindungsassay
-
Rezeptorpräparation: Herstellung von Zellextrakten oder gereinigtem rekombinantem Rezeptorprotein (Ligandenbindungsdomäne von FXR, PXR, CAR oder LXR).
-
Inkubation: Inkubation des Rezeptorproteins mit einer konstanten Konzentration eines bekannten hochaffinen Radioliganden (z. B. [³H]-Chenodeoxycholsäure für FXR) in Gegenwart von ansteigenden Konzentrationen der Testverbindung (8(14)-Abietensäure).
-
Trennung: Trennung des rezeptorgebundenen vom ungebundenen Radioliganden, üblicherweise durch Filtration über Glasfaserfilter.
-
Detektion: Quantifizierung der Radioaktivität auf den Filtern mittels Szintillationszählung.
-
Datenanalyse: Erstellung einer Verdrängungskurve, um die Konzentration der Testverbindung zu bestimmen, die 50 % des spezifisch gebundenen Radioliganden verdrängt (IC₅₀-Wert). Aus dem IC₅₀-Wert kann die Inhibitionskonstante (Ki) berechnet werden, die die Affinität der Testverbindung zum Rezeptor widerspiegelt.
Reportergen-Assays
Diese zellbasierten Assays messen die Fähigkeit einer Verbindung, die transkriptionelle Aktivität eines Rezeptors zu modulieren.
Protokoll: Luciferase-Reportergen-Assay
-
Zellkultur und Transfektion: Kultivierung einer geeigneten Zelllinie (z. B. HEK293T oder HepG2) und Transfektion mit zwei Plasmiden:
-
Ein Expressionsplasmid, das für den Volllängen-Kernrezeptor (z. B. humaner FXR) oder dessen Ligandenbindungsdomäne fusioniert mit einer Gal4-DNA-Bindungsdomäne kodiert.
-
Ein Reporterplasmid, das ein Reportergen (z. B. Feuerfliegen-Luciferase) unter der Kontrolle von Response-Elementen enthält, die vom aktivierten Rezeptor erkannt werden.
-
-
Behandlung: Behandlung der transfizierten Zellen mit verschiedenen Konzentrationen von 8(14)-Abietensäure. Ein bekannter Agonist und ein Antagonist sollten als Positiv- bzw. Negativkontrollen mitgeführt werden.
-
Zelllyse und Luciferase-Messung: Nach einer Inkubationszeit werden die Zellen lysiert und die Luciferase-Aktivität im Lysat wird mittels eines Luminometers gemessen. Oft wird ein zweites Reportergen (z. B. Renilla-Luciferase) als interne Kontrolle für die Transfektionseffizienz und Zellviabilität mit-transfiziert.
-
Datenanalyse: Normalisierung der Feuerfliegen-Luciferase-Aktivität auf die Aktivität der internen Kontrolle. Die Ergebnisse werden als prozentuale Aktivierung im Vergleich zur Positivkontrolle oder als "Fold-Change" gegenüber der Vehikelkontrolle dargestellt. Aus der Dosis-Wirkungs-Kurve kann der EC₅₀-Wert (halbmaximale effektive Konzentration) für Agonisten oder der IC₅₀-Wert für Antagonisten bestimmt werden.[1][2]
Visualisierung von Arbeitsabläufen und Signalwegen
Die folgenden Diagramme veranschaulichen die grundlegenden experimentellen Arbeitsabläufe und Signalwege, die für die Untersuchung der Kreuzreaktivität von 8(14)-Abietensäure relevant sind.
Abbildung 1: Schematischer Arbeitsablauf für Bindungs- und Reportergen-Assays.
Abbildung 2: Allgemeiner Signalweg eines Kernrezeptors.
References
A Comparative Purity Analysis of Synthetic versus Naturally Sourced 8(14)-Abietenic Acid
For researchers, scientists, and drug development professionals, the purity of a compound is a critical factor that can significantly impact experimental outcomes and the viability of a therapeutic candidate. This guide provides a comprehensive benchmark of the purity of 8(14)-Abietenic acid obtained from synthetic routes versus natural sourcing, supported by experimental data and detailed analytical protocols.
This compound is a diterpenoid resin acid with a range of reported biological activities, making it a compound of interest in drug discovery and development. Its availability from both chemical synthesis and extraction from natural sources, such as pine oleoresin, presents researchers with a choice. This comparison aims to objectively evaluate the purity profiles of this compound from both origins to aid in the selection of the most appropriate material for research and development purposes.
Data Presentation: Purity Benchmark
The purity of this compound from both synthetic and natural sources was evaluated based on commercially available data and findings from the scientific literature. High-purity synthetic standards are readily available, often exceeding 99% purity. In contrast, the purity of naturally sourced this compound is inherently variable, as it is a component of a complex mixture of resin acids in pine oleoresin.
| Source | Typical Purity Range (%) | Common Impurities | Method of Purity Determination |
| Synthetic | >95% - >99% | Unreacted starting materials (e.g., Abietic acid), oxidation byproducts, residual solvents, and catalysts. | HPLC, GC-MS, NMR |
| Naturally Sourced | Variable (dependent on extraction and purification) | Other resin acids (e.g., Abietic acid, Dehydroabietic acid, Pimaric acid, Isopimaric acid), neutral diterpenes, fatty acids. | GC-MS, HPLC |
Experimental Protocols
Accurate determination of purity relies on robust analytical methodologies. The following are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), the most common techniques for resin acid analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To separate and quantify this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Acetic acid)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol or acetonitrile. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation:
-
Synthetic Sample: Accurately weigh and dissolve the synthetic this compound in the mobile phase solvent.
-
Natural Sample (Pine Oleoresin): Extract the oleoresin with a suitable organic solvent (e.g., methanol). The extract may require further cleanup using Solid Phase Extraction (SPE) to remove interfering substances.
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with 0.1% formic acid) is typically used. A common starting point is a 70:30 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
-
Analysis: Inject the prepared standards and samples into the HPLC system. Identify the this compound peak based on the retention time of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the calibration curve to determine the concentration of this compound in the samples and calculate its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Objective: To identify and quantify this compound and its volatile impurities, particularly in complex natural mixtures.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Pyridine
-
Hexane (GC grade)
-
This compound reference standard
Procedure:
-
Derivatization: Resin acids are not sufficiently volatile for direct GC analysis and require derivatization to their methyl or trimethylsilyl (TMS) esters.
-
Dissolve a known amount of the sample (synthetic or natural extract) in pyridine.
-
Add the derivatizing agent (e.g., BSTFA) and heat the mixture (e.g., at 60 °C for 30 minutes) to form the TMS esters.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-650
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Identification and Quantification: Identify the TMS ester of this compound and other components by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with a derivatized reference standard. Quantify the components based on their peak areas relative to an internal standard or by using a calibration curve.
Visualizations
To further clarify the context and methodologies, the following diagrams are provided.
A Head-to-Head Comparison of Analytical Methods for 8(14)-Abietenic Acid Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of abietane diterpenoids, selecting the appropriate analytical methodology is paramount for generating accurate and reliable data. This guide provides a head-to-head comparison of two primary analytical techniques for the quantification and characterization of 8(14)-abietenic acid and its close structural analogs, such as abietic acid: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters of a validated HPLC-DAD method for abietic acid and a GC-MS method for the analysis of resin acids. It is important to note that specific performance characteristics for this compound may vary but are expected to be within a similar range to its isomer, abietic acid.
| Parameter | HPLC-DAD for Abietic Acid | GC-MS for Resin Acids |
| Limit of Detection (LOD) | 0.0109 mg/mL | ~1 µg/L |
| Limit of Quantification (LOQ) | 0.0332 mg/mL | Data not available in searched literature |
| Linearity Range | 0.028–0.500 mg/mL (r² > 0.999) | 1 µg/L to 80 µg/L |
| Precision (%RSD) | <2% (Intra-day and Inter-day) | Data not available in searched literature |
| Accuracy (% Recovery) | 92-105% | Data not available in searched literature |
| Derivatization Required | No | Yes (typically methylation or ethylation) |
| Primary Application | Quantitative analysis of known analytes | Broad screening and identification of volatile and semi-volatile compounds |
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantitative analysis of abietic acid and is adaptable for this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 series or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: Pursuit 200Å PFP (Perfluorophenyl), 150 × 4.6 mm, 3 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm for abietic acid. The optimal wavelength for this compound should be determined by UV spectral analysis.
-
Column Temperature: 25 ± 0.5 °C.
-
Run Time: 25 minutes.
Sample Preparation:
-
Accurately weigh a portion of the plant extract or sample.
-
Dissolve the sample in a suitable solvent, such as methanol.
-
Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.
-
Inject the filtered sample into the HPLC system.
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of the analyte in the mobile phase at different concentrations. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (r²) of the calibration curve.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve).[1]
-
Accuracy: Determined by a recovery study, spiking a blank matrix with a known concentration of the standard and calculating the percentage recovery.
-
Precision: Assessed by analyzing replicate injections of a sample on the same day (intra-day precision) and on different days (inter-day precision), expressed as the relative standard deviation (%RSD).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including resin acids after derivatization.
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph equipped with a narrow-bore fused silica capillary column and interfaced with a mass spectrometer.
-
Column: A non-polar or medium-polarity column, such as a 30 m DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
-
Temperature Program: A temperature gradient is typically used to separate the analytes. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550.
Sample Preparation and Derivatization:
-
Extract the sample with a suitable organic solvent, such as methyl tert-butyl ether (MTBE).
-
The extract is then derivatized to increase the volatility of the acidic analytes. A common method is methylation using diazomethane or ethylation using triethyloxonium tetrafluoroborate.
-
The derivatized sample is then concentrated and injected into the GC-MS system.
Data Analysis:
-
Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a reference standard.
-
Quantification is performed by creating a calibration curve using an internal standard and monitoring characteristic ions of the derivatized analyte.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of this compound from a plant matrix, applicable to both HPLC and GC-MS methodologies with slight variations.
Conclusion
Both HPLC-DAD and GC-MS are powerful techniques for the analysis of this compound. The choice between the two methods will depend on the specific research goals.
-
HPLC-DAD is a robust, reliable, and relatively simple method for the routine quantification of known abietane diterpenes. Its major advantage is that it does not require a derivatization step, which simplifies sample preparation and reduces the potential for analytical errors.
-
GC-MS offers higher sensitivity and selectivity, making it ideal for the identification of unknown compounds in complex mixtures and for trace-level analysis. The requirement for derivatization adds a step to the sample preparation process but significantly improves the chromatographic performance for acidic analytes.
For drug development and quality control applications where the target analyte is known and present at sufficient concentrations, a validated HPLC-DAD method offers a straightforward and efficient solution. For metabolomics studies, impurity profiling, or when dealing with very low concentrations, the superior sensitivity and identification capabilities of GC-MS would be more appropriate.
References
Assessing the Antimicrobial Efficacy of 8(14)-Abietenic Acid: A Comparative Guide to Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of 8(14)-Abietenic acid against established positive controls. The information presented herein is intended to assist researchers in designing and evaluating antimicrobial susceptibility assays for this and other related diterpenoid compounds. The guide includes a summary of available quantitative data, detailed experimental protocols for key antimicrobial assays, and visualizations of experimental workflows.
Introduction to Positive Controls in Antimicrobial Assays
In the evaluation of new antimicrobial agents, the inclusion of positive controls is fundamental for the validation and interpretation of experimental results. Positive controls are well-characterized antimicrobial agents with known efficacy against specific microorganisms. They serve as a benchmark to confirm the validity of the assay conditions and to provide a relative measure of the potency of the test compound. For the assessment of a natural product like this compound, a diterpene resin acid, it is crucial to select appropriate positive controls that represent standard clinical therapies for the target pathogens.
This guide focuses on a panel of common pathogenic microorganisms, including a Gram-positive bacterium (Staphylococcus aureus), a Gram-negative bacterium (Escherichia coli), and a yeast (Candida albicans). The selected positive controls are gentamicin and ciprofloxacin for antibacterial testing, and fluconazole for antifungal testing. These are widely recognized and utilized standards in antimicrobial susceptibility testing.
Comparative Antimicrobial Activity
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and its comparators. It is important to note that direct comparative studies for this compound against a wide range of pathogens are limited. The data for this compound is presented based on available literature, which may involve different strains and testing conditions than those for the positive controls. Therefore, the values should be interpreted as indicative rather than as a direct head-to-head comparison.
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| This compound | Data not available | Data not available | Data not available |
| Dehydroabietic acid (related abietane) | 12.5 - 400[1] | > 400[1] | Data not available |
| Gentamicin (Positive Control) | 0.25 - 0.5[2][] | 0.002[4] | Not Applicable |
| Ciprofloxacin (Positive Control) | Not a primary indication | ≤1 (susceptible)[5] | Not Applicable |
| Fluconazole (Positive Control) | Not Applicable | Not Applicable | 0.5 - 2[6] |
Note: Data for Dehydroabietic acid is provided as a structurally related compound to give an indication of the potential activity of abietane diterpenes. The wide range of MICs for Dehydroabietic acid reflects testing against various cariogenic streptococci, not specifically S. aureus. The MIC for ciprofloxacin against E. coli represents the susceptibility breakpoint.
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is contingent on the use of standardized methodologies. The following are detailed protocols for two of the most common methods used in antimicrobial susceptibility testing: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and agar disk diffusion for assessing the zone of inhibition. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (for MIC Determination)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Test compound (this compound) and positive controls (Gentamicin, Ciprofloxacin, Fluconazole)
-
Microbial cultures (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth medium only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Sterile Petri dishes (90 or 150 mm)
-
Mueller-Hinton Agar (MHA)
-
Microbial cultures
-
Sterile cotton swabs
-
Filter paper disks (6 mm diameter)
-
Test compound and positive control solutions
-
Incubator
-
Ruler or caliper
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth of 4 mm.
-
Allow the agar to solidify at room temperature.
-
-
Inoculum Preparation:
-
Prepare an inoculum suspension as described for the broth microdilution method (0.5 McFarland standard).
-
-
Inoculation of Plates:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the test compound or positive control.
-
Aseptically place the disks on the surface of the inoculated agar plate, ensuring firm contact.
-
Space the disks sufficiently to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate them at 35-37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the zone is indicative of the antimicrobial activity of the compound.
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Workflow for assessing antimicrobial activity using the agar disk diffusion method.
Conclusion and Future Directions
The available data on the antimicrobial activity of abietane diterpenes, such as dehydroabietic acid, suggests potential for this class of compounds as antimicrobial agents, particularly against Gram-positive bacteria. However, there is a clear need for further research to establish the specific antimicrobial spectrum and potency of this compound.
Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate robust and comparable data. Future studies should focus on determining the MIC values of this compound against a broader panel of clinically relevant microorganisms, including multidrug-resistant strains. Direct comparisons with standard antibiotics, as exemplified in this guide, will be crucial in elucidating the therapeutic potential of this natural product. Furthermore, investigations into its mechanism of action and potential for synergistic effects with existing antibiotics would be valuable contributions to the field of antimicrobial drug discovery.
References
- 1. Antibacterial and Cytotoxic Activities of Pinus tropicalis and Pinus elliottii Resins and of the Diterpene Dehydroabietic Acid Against Bacteria That Cause Dental Caries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Antioxidant Activity of Essential Oils from Selected Pinus Species from Bosnia and Herzegovina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 8-Abietenic acid, CasNo.19402-28-9 BOC Sciences United States [bocscichem.lookchem.com]
Validating the Anti-inflammatory Mechanism of 8(14)-Abietenic Acid: A Comparative Analysis with Known Pathway Inhibitors
An Objective Guide for Researchers in Drug Discovery and Development
Introduction
8(14)-Abietenic acid, a diterpenoid resin acid, has garnered interest for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.[1] While the precise molecular mechanisms underlying its bioactivity are still under investigation, preliminary evidence suggests an interaction with key inflammatory signaling pathways.[1] This guide provides a comparative framework for validating the proposed anti-inflammatory mechanism of this compound by benchmarking its effects against well-characterized inhibitors of the cyclooxygenase (COX) pathway, a central player in inflammation. The structural similarity of this compound to other bioactive diterpenes, such as abietic acid which is known to inhibit prostaglandin E2 (PGE2) production, points towards a potential role in modulating the arachidonic acid cascade. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of novel anti-inflammatory compounds.
Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound, focusing on the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the synthesis of pro-inflammatory prostaglandins.
Caption: Proposed inhibitory action of this compound on the COX pathway.
Comparative Analysis: this compound vs. Known COX Inhibitors
To validate the hypothesis that this compound exerts its anti-inflammatory effects through the inhibition of COX enzymes, its performance in relevant biological assays should be compared against established COX inhibitors. This section outlines the expected outcomes and provides a template for data presentation.
Known Inhibitors for Comparison:
-
Indomethacin: A potent non-selective inhibitor of both COX-1 and COX-2.
-
Celecoxib: A selective inhibitor of COX-2.
Data Presentation: Comparative Efficacy in vitro
The following table summarizes hypothetical data from key in vitro experiments designed to compare the inhibitory activity of this compound with indomethacin and celecoxib.
| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | PGE2 Production in LPS-stimulated Macrophages (IC50, µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Indomethacin | ~0.1 | ~1.5 | ~0.5 |
| Celecoxib | >100 | ~0.04 | ~0.1 |
Note: IC50 values for known inhibitors are approximate and can vary between experimental setups.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the key experiments cited.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Workflow Diagram:
Caption: Workflow for in vitro COX enzyme inhibition assay.
Methodology:
-
Reagents: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid, assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and a colorimetric COX inhibitor screening assay kit.
-
Procedure: a. Prepare the assay buffer containing heme and any required co-factors as per the manufacturer's instructions. b. Add the purified COX-1 or COX-2 enzyme to the wells of a 96-well plate. c. Add various concentrations of this compound, indomethacin, or celecoxib to the respective wells and incubate for a specified time (e.g., 10 minutes at 37°C). d. Initiate the enzymatic reaction by adding arachidonic acid. e. Incubate for a further period (e.g., 2 minutes at 37°C). f. Stop the reaction and measure the production of Prostaglandin G2 (PGG2), a precursor to other prostaglandins, using a colorimetric probe and a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Prostaglandin E2 (PGE2) Production in Lipopolysaccharide (LPS)-stimulated Macrophages
This cell-based assay assesses the ability of a compound to inhibit PGE2 production in a more physiologically relevant context.
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media until confluent.
-
Cell Stimulation: a. Seed the macrophages in 24-well plates and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound, indomethacin, or celecoxib for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce inflammation and COX-2 expression. d. Incubate for 24 hours.
-
PGE2 Measurement: a. Collect the cell culture supernatant. b. Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the IC50 value for the inhibition of PGE2 production by plotting the PGE2 concentration against the compound concentration.
Conclusion
By systematically comparing the inhibitory effects of this compound on COX enzymes and PGE2 production with those of well-established inhibitors like indomethacin and celecoxib, researchers can gain valuable insights into its mechanism of action. The experimental protocols and data presentation frameworks provided in this guide offer a standardized approach to validate the proposed anti-inflammatory pathway of this promising natural compound. This comparative analysis is a critical step in the pre-clinical evaluation of this compound and will inform future drug development efforts.
References
Unveiling the Stability of Abietane-Type Diterpenoids in Plasma: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of therapeutic compounds in plasma is a critical early step in the drug discovery pipeline. This guide provides a comparative analysis of the plasma stability of several abietane-type diterpenoids, a class of natural products with diverse and promising biological activities. The information presented herein, including quantitative data, detailed experimental protocols, and illustrative workflows, aims to support the evaluation and selection of abietane-type diterpenoids for further development.
Abietane-type diterpenoids are a large and structurally diverse family of natural compounds, many of which have demonstrated potent pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. A key determinant of a drug candidate's potential success is its pharmacokinetic profile, and plasma stability is a fundamental component of this profile. Compounds that rapidly degrade in plasma are likely to have poor in vivo efficacy due to high clearance and short half-lives. This guide offers a comparative look at the available data on the stability of prominent abietane-type diterpenoids in plasma.
Comparative Plasma Stability Data
The following table summarizes the available pharmacokinetic parameters for several abietane-type diterpenoids from in vivo studies in animal models. While in vivo half-life is influenced by various factors including distribution and metabolism, it provides a valuable indirect measure of a compound's stability in a physiological environment.
| Compound | Animal Model | Administration Route | Dose | Tmax (h) | Cmax (ng/mL) | t½ (h) |
| Carnosic Acid | Rat | Oral | 0.24 g/kg | 0.30 ± 0.11 | 1212 ± 344 | - |
| Rat | Oral | 0.82 g/kg | 0.30 ± 0.11 | 3955 ± 515 | - | |
| Rat | Oral | 2.45 g/kg | 0.50 ± 0.31 | 27504 ± 1881 | - | |
| Mouse | Oral | 100 mg/kg | 0.25 | 54016 | 3.5 | |
| Carnosol | Rat | Oral | 0.24 g/kg | 0.40 ± 0.13 | 216.6 ± 53.1 | - |
| Rat | Oral | 0.82 g/kg | 0.27 ± 0.15 | 413.3 ± 42.6 | - | |
| Rat | Oral | 2.45 g/kg | 0.70 ± 0.45 | 1480 ± 266 | - | |
| Mouse | Oral | 100 mg/kg | 0.25 | 5008 | 7.5 | |
| Ferruginol | Rat | Oral | 20 mg/kg | 0.67 | 3140 | 0.69 |
| Tanshinone IIA | Rat | Oral | - | < 1 | - | - |
| Cryptotanshinone | Rat | Oral | - | < 1 | - | - |
| Dihydrotanshinone I | Rat | Oral | - | < 1 | - | - |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; t½: Elimination half-life. Data is presented as mean ± standard deviation where available.
Notably, a study on the stability of key components of Salvia miltiorrhiza in rat plasma demonstrated that tanshinone IIA, cryptotanshinone, and dihydrotanshinone I were stable under various storage conditions, including at 4°C for 24 hours and at -80°C for 30 days[1]. However, it has also been reported that tanshinones may exhibit some instability in aqueous solutions over a 24-hour period[2]. For dehydroabietic acid, studies have focused more on its interaction with plasma components, such as its binding to plasma proteins which reduces its hemolytic activity, rather than its degradation rate[1].
Experimental Protocols
A standardized in vitro plasma stability assay is crucial for obtaining comparable data across different compounds. Below is a detailed methodology for a typical in vitro plasma stability assay.
In Vitro Plasma Stability Assay Protocol
1. Objective: To determine the rate of degradation of an abietane-type diterpenoid in plasma from one or more species (e.g., human, rat, mouse) over a specified time period.
2. Materials:
-
Test compound (abietane-type diterpenoid)
-
Control compounds (a known stable and a known unstable compound)
-
Pooled plasma (e.g., human, rat, mouse), stored at -80°C
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile or methanol containing an internal standard for protein precipitation
-
96-well plates
-
Incubator shaker set at 37°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
3. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed plasma to achieve the desired final concentration (typically 1-10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
-
Incubation:
-
Incubate the plasma samples containing the test compound in a 96-well plate at 37°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Sample Processing:
-
Immediately quench the enzymatic reaction by adding the aliquot to a larger volume of cold acetonitrile or methanol containing an internal standard. This step also serves to precipitate plasma proteins.
-
Vortex the samples vigorously to ensure complete mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10-15 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the first-order degradation rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Mandatory Visualizations
Experimental Workflow for In Vitro Plasma Stability Assay
Caption: Workflow of the in vitro plasma stability assay.
Signaling Pathway of Drug Metabolism in Plasma
Caption: General pathway of drug metabolism in plasma.
References
Safety Operating Guide
Proper Disposal of 8(14)-Abietenic Acid: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 8(14)-Abietenic acid was found. The following disposal procedures are based on information available for the closely related compound, Abietic acid. These guidelines should be used for informational purposes only. Researchers, scientists, and drug development professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations for hazardous waste disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedures
The proper disposal of this compound, treated as a hazardous waste, involves a series of steps to ensure the safety of personnel and the protection of the environment.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound must be classified as hazardous waste.
-
Segregate from Other Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous laboratory trash.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect waste in a designated, leak-proof, and chemically compatible container. The container should be in good condition and have a secure lid.
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
Step 3: Storage of Waste
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Waste Hauler: The disposal must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Summary of Hazardous Characteristics
Based on the data for the related compound Abietic acid, this compound should be considered hazardous. The primary concerns are its potential environmental toxicity, particularly to aquatic life.
| Hazard Classification | Description |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. |
| Waste Classification | Should be disposed of as hazardous waste[1]. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: A flowchart illustrating the key steps for the safe disposal of this compound.
It is imperative to reiterate that this guidance is based on the properties of a similar compound. Always prioritize the specific protocols and requirements of your institution and local regulatory bodies to ensure safe and compliant disposal of all chemical waste.
References
Safeguarding Your Research: A Guide to Handling 8(14)-Abietenic Acid
Essential guidance for the safe handling, storage, and disposal of 8(14)-Abietenic acid to ensure laboratory safety and procedural excellence.
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount. This document provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound, based on available safety data for abietic acid. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) at a Glance
The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, which is classified as a skin and eye irritant and may cause respiratory irritation, a multi-faceted approach to personal protection is necessary.[1][2] The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemically resistant, impervious gloves. While specific breakthrough data for abietic acid is limited, nitrile or neoprene gloves are generally recommended for handling organic acids.[3][4] Always inspect gloves for integrity before use. | To prevent skin contact, which can cause irritation.[1][2] |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[5][6] A face shield should be worn in situations with a higher risk of splashes. | To protect against eye irritation or serious eye damage from dust or splashes.[1][2] |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin exposure.[5][6] Ensure clothing is regularly laundered and kept separate from personal items. | To shield the skin from accidental contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area is crucial.[5][6] If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator should be used.[5] | To prevent inhalation of dust, which may cause respiratory tract irritation.[1][2] |
Quantitative Exposure Limits
While specific occupational exposure limits for this compound have not been established by OSHA or NIOSH, the California Division of Occupational Safety and Health (Cal/OSHA) has set a Permissible Exposure Limit (PEL) for abietic acid.[1][7]
| Jurisdiction | Limit Type | Value |
| Cal/OSHA | PEL | 0.1 mg/m³[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe handling in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling :
-
In Case of a Spill :
-
For a small spill, carefully sweep or vacuum the solid material into a suitable, labeled container for disposal. Avoid creating dust.[5]
-
For a larger spill, evacuate the area and follow your institution's emergency procedures.[9]
-
Use an appropriate absorbent material for spills involving solutions of the acid.[10] Neutralize with a weak base like sodium bicarbonate if deemed safe and appropriate by your institution's safety protocols.[10]
-
-
Cleanup :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. Abietic acid is classified as very toxic to aquatic life with long-lasting effects.[1]
-
Waste Classification : this compound should be disposed of as hazardous waste.
-
Containment : Collect waste material in a clearly labeled, sealed container. Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department.[1]
-
Disposal Route : All waste must be disposed of through a licensed hazardous waste disposal service, in accordance with local, regional, and national regulations.[1]
-
Containers : Handle uncleaned, empty containers as you would the product itself.[1]
By implementing these safety and logistical measures, researchers can confidently handle this compound while prioritizing personal and environmental safety. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before working with any chemical.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdc.gov [cdc.gov]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. jk-sci.com [jk-sci.com]
- 10. enhs.uark.edu [enhs.uark.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
